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  • Product: 3-Amino-1-(2,3-dimethoxyphenyl)propan-1-ol
  • CAS: 1447966-06-4

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 3-Amino-1-(2,3-dimethoxyphenyl)propan-1-ol: Structure, Properties, and Synthetic Utility

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary In modern drug discovery and organic synthesis, bifunctional building bl...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

In modern drug discovery and organic synthesis, bifunctional building blocks are essential for constructing complex molecular architectures. 3-Amino-1-(2,3-dimethoxyphenyl)propan-1-ol is a highly versatile, privileged scaffold featuring a 1-phenylpropanolamine backbone decorated with a 2,3-dimethoxy motif [1]. This specific substitution pattern provides a unique steric and electronic environment, making it an invaluable intermediate for the synthesis of central nervous system (CNS) therapeutics, beta-blocker analogs, and targeted kinase inhibitors.

This technical guide details the structural characteristics, physical properties, analytical validation protocols, and chemoselective synthetic workflows associated with this compound, adhering to strict scientific integrity and field-proven methodologies.

Chemical Identity & Structural Significance

The molecular architecture of 3-amino-1-(2,3-dimethoxyphenyl)propan-1-ol consists of a propanolamine chain attached to an electron-rich aromatic ring [2].

  • Electronic Modulation: The methoxy groups at the 2- and 3-positions act as electron-donating groups via resonance, increasing the electron density of the aromatic ring. This stabilizes the adjacent benzylic position but also makes the ring susceptible to electrophilic aromatic substitution or autoxidation.

  • Steric Hindrance: The ortho-methoxy group (position 2) induces significant steric hindrance around the benzylic alcohol. This naturally suppresses the reactivity of the hydroxyl group, providing an inherent chemoselective advantage when functionalizing the primary amine.

  • Pharmacophore Relevance: The combination of a hydrogen-bond donating amine/hydroxyl pair and hydrogen-bond accepting methoxy groups allows this scaffold to interact robustly with target proteins, particularly G-protein coupled receptors (GPCRs).

Physical and Chemical Properties

The physical properties of 3-amino-1-(2,3-dimethoxyphenyl)propan-1-ol dictate its solubility, handling, and reactivity[1][3]. The data is summarized in the table below:

PropertyValue
IUPAC Name 3-amino-1-(2,3-dimethoxyphenyl)propan-1-ol
CAS Number 1447966-06-4
Molecular Formula C₁₁H₁₇NO₃
Molecular Weight 211.26 g/mol
Exact Mass 211.1208 Da
InChI Key HQVZLTSDFAQWHE-UHFFFAOYSA-N
Hydrogen Bond Donors 2 (-OH, -NH₂)
Hydrogen Bond Acceptors 4 (-OH, -NH₂, 2x -OCH₃)
Physical Form White to off-white solid / viscous oil

Analytical Characterization Protocols

To ensure high scientific integrity before utilizing this building block in multi-step synthesis, its bifunctional nature requires a self-validating analytical system . The following protocol uses orthogonal techniques (mass spectrometry and magnetic resonance) to cross-verify the structural intactness of the molecule.

Protocol: Self-Validating NMR & LC-MS Workflow
  • Sample Preparation: Dissolve 5 mg of the compound in 0.5 mL of anhydrous DMSO-d₆.

    • Causality: DMSO-d₆ is deliberately chosen over CDCl₃ because it strongly solvates the molecule and disrupts intermolecular hydrogen bonding. More importantly, DMSO-d₆ significantly slows down the chemical exchange of the -OH and -NH₂ protons with trace moisture. This allows for distinct, quantifiable peaks for the exchangeable protons, validating the intactness of both functional groups.

  • LC-MS Analysis (ESI+): Inject 1 µL into an LC-MS system using a standard gradient (5-95% Acetonitrile in water with 0.1% Formic Acid).

    • Causality: The basic primary amine readily accepts a proton in acidic media, making Positive Electrospray Ionization (ESI+) the optimal mode. The expected pseudomolecular ion [M+H]⁺ is m/z 212.1.

  • Data Correlation (The Self-Validation Step): Cross-reference the integration of the benzylic proton (CH-OH) in the ¹H NMR with the mass spectral purity. If the compound has degraded (e.g., the benzylic alcohol oxidized to a ketone), the [M+H]⁺ will shift to m/z 210.1, and the benzylic proton signal (typically around 4.5–5.0 ppm) will simultaneously disappear from the NMR spectrum. This closed-loop correlation prevents false positives.

AnalyticalWorkflow Sample Sample Preparation (DMSO-d6 Solvent) LCMS LC-MS (ESI+) Target: m/z 212.1 Sample->LCMS NMR 1H & 13C NMR Validate Exchangeable Protons Sample->NMR Correlation Data Correlation (Cross-Reference Integration) LCMS->Correlation NMR->Correlation Validation Structural Confirmation & Purity Assessment Correlation->Validation

Fig 1: Self-validating analytical workflow for structural confirmation.

Synthetic Utility and Experimental Workflows

The presence of both a primary amine and a secondary benzylic alcohol presents a classic chemoselectivity challenge. However, the primary amine is a "softer" and significantly more nucleophilic center than the sterically hindered secondary alcohol.

Protocol: Chemoselective N-Acylation

This step-by-step methodology allows for the functionalization of the amine without requiring prior protection of the hydroxyl group.

  • Initiation: Dissolve 1.0 equivalent of 3-amino-1-(2,3-dimethoxyphenyl)propan-1-ol in anhydrous Dichloromethane (DCM) under an inert Argon atmosphere.

    • Causality: DCM is an aprotic solvent that will not compete with the nucleophile, ensuring the acylating agent remains fully active.

  • Base Addition & Thermal Control: Add 1.2 equivalents of Triethylamine (TEA) and cool the reaction vessel to 0°C using an ice bath.

    • Causality: TEA acts as an acid scavenger to neutralize the HCl byproduct, preventing the amine from becoming protonated and unreactive. Cooling to 0°C imposes strict kinetic control. The activation energy for N-acylation is lower than for O-acylation; thus, low temperatures restrict the thermal energy of the system, allowing only the N-acylation pathway to proceed.

  • Acylating Agent Addition: Add 1.05 equivalents of the desired acyl chloride dropwise over 15 minutes.

  • Quenching & Workup: After 1 hour of stirring at 0°C, quench the reaction with saturated aqueous NaHCO₃. Extract with DCM. The organic layer will contain the pure N-acylated product, leaving the secondary alcohol completely intact.

Derivatization Scaffold 3-Amino-1-(2,3-dimethoxyphenyl) propan-1-ol NAcyl Selective N-Acylation (0°C, Kinetic Control) Scaffold->NAcyl Acyl Chloride TEA, DCM RedAm Reductive Amination (Mild Reduction) Scaffold->RedAm Aldehyde NaBH(OAc)3 OAlkyl O-Alkylation (Requires N-Protection) Scaffold->OAlkyl Base Catalysis Alkyl Halide

Fig 2: Chemoselective derivatization pathways leveraging primary amine nucleophilicity.

Handling, Safety, and Storage Protocols

Maintaining the chemical integrity of 3-amino-1-(2,3-dimethoxyphenyl)propan-1-ol requires specific environmental controls due to its structural vulnerabilities.

  • Storage Conditions: Store at 2–8°C in a dark, dry place under an inert atmosphere (Argon or Nitrogen) [1].

  • Causality of Degradation:

    • Autoxidation: The highly electron-rich 2,3-dimethoxyphenyl ring makes the adjacent benzylic position highly susceptible to autoxidation, especially when exposed to UV light and ambient oxygen. This can lead to the formation of ketones or colored quinone-like byproducts.

    • Carbamate Formation: Primary amines readily absorb atmospheric CO₂ to form insoluble carbamate salts. Storing the compound under Argon effectively displaces CO₂ and O₂, mitigating both degradation pathways and ensuring long-term reagent fidelity.

References

  • Sigma-Aldrich. "3-amino-1-(2,3-dimethoxyphenyl)propan-1-ol | 1447966-06-4". MilliporeSigma.
  • Appchem. "3-AMINO-1-(2,3-DIMETHOXYPHENYL)PROPAN-1-OL | 1447966-06-4". Appchemical.
  • Arctom. "CAS NO. 1447966-06-4 | 3-Amino-1-(2,3-dimethoxyphenyl)propan-1-ol". Arctomsci.
Exploratory

In Vitro Pharmacological Profiling and Mechanism of Action of 3-Amino-1-(2,3-dimethoxyphenyl)propan-1-ol: A Technical Guide

Executive Summary 3-Amino-1-(2,3-dimethoxyphenyl)propan-1-ol (3-A-2,3-DMPP) is a synthetic derivative belonging to the substituted phenylpropanolamine class. Evaluating its in vitro mechanism of action requires a rigorou...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Amino-1-(2,3-dimethoxyphenyl)propan-1-ol (3-A-2,3-DMPP) is a synthetic derivative belonging to the substituted phenylpropanolamine class. Evaluating its in vitro mechanism of action requires a rigorous, multi-tiered pharmacological approach. As an application scientist, establishing the exact mechanism of such compounds demands moving beyond simple binding affinities to understand functional cellular causality. This whitepaper outlines the structural rationale, self-validating experimental workflows, and downstream signaling pathways necessary to characterize the monoaminergic and G protein-coupled receptor (GPCR) activity of 3-A-2,3-DMPP.

Structural Rationale & Target Prediction

Unsubstituted phenylpropanolamine is a well-documented sympathomimetic amine known to interact with adrenergic receptors and monoamine transporters, facilitating norepinephrine release and receptor agonism 1[1].

The introduction of a 2,3-dimethoxy substitution on the phenyl ring fundamentally alters the molecule's steric bulk and electronic topology. This specific modification shifts the pharmacological profile, typically increasing binding affinity for specific GPCR orthosteric sites (such as α2​ -adrenergic and 5-HT receptors) due to enhanced hydrophobic interactions and electron-rich interactions with receptor binding pockets. Simultaneously, the 3-amino-1-propanol side chain serves as a critical pharmacophore, providing essential hydrogen bond donors and acceptors that anchor the molecule within the transmembrane domains of the serotonin (SERT) and norepinephrine (NET) transporters.

In Vitro Mechanistic Workflows

To rigorously validate the mechanism of action of 3-A-2,3-DMPP, we deploy a self-validating experimental pipeline. Primary affinity screening is conducted first, followed by secondary functional characterization to determine efficacy.

Workflow Start Compound 3-A-2,3-DMPP TargetID Target Identification (Transporters & GPCRs) Start->TargetID Binding Radioligand Binding Assay (Determine Ki) TargetID->Binding Functional cAMP Accumulation Assay (Determine Agonism/Antagonism) TargetID->Functional Data Data Analysis & Mechanism (EC50, IC50, Emax) Binding->Data Functional->Data

Fig 1. In vitro pharmacological profiling workflow for 3-A-2,3-DMPP.

Radioligand Binding Assays (Monoamine Transporters)

Causality & Expert Insight: Binding affinity ( Ki​ ) must be established before functional testing to ensure that subsequent cellular responses are mediated by direct target engagement rather than off-target cytotoxicity. A critical self-validating step in this protocol is the parallel determination of Non-Specific Binding (NSB) using an excess of a structurally distinct, high-affinity reference ligand. This ensures the radioactivity measured is strictly due to specific transporter engagement.

Step-by-Step Methodology: (Adapted from NIMH PDSP Guidelines 2[2])

  • Cell Preparation: Harvest HEK293 cells stably expressing human SERT, NET, or DAT. Resuspend the crude membrane fractions in standard binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)[2].

  • Ligand Dilution: Prepare a 10-point concentration-response curve of 3-A-2,3-DMPP, ranging from 10 pM to 10 µM, in assay buffer.

  • Incubation: In a 96-well plate, combine 50 µL of the membrane suspension, 25 µL of the appropriate radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET), and 25 µL of the 3-A-2,3-DMPP dilution. Incubate for 1.5 hours at room temperature to reach equilibrium[2].

  • Self-Validation (NSB Control): In parallel wells, incubate the membrane and radioligand with 10 µM of a reference inhibitor (e.g., fluoxetine for SERT) to define the NSB baseline.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine to reduce non-specific filter binding. Wash three times with ice-cold buffer.

  • Quantification: Dry the filters, melt scintillation wax onto them, and quantify retained radioactivity using a microplate scintillation counter. Calculate the Ki​ using the Cheng-Prusoff equation.

GPCR Functional Assays (cAMP Accumulation)

Causality & Expert Insight: Affinity does not equal efficacy. To determine if 3-A-2,3-DMPP acts as an agonist, antagonist, or inverse agonist at adrenergic or serotonergic GPCRs, we must measure downstream second messengers. We employ a bioluminescent cAMP accumulation assay 3[3]. For Gi/o-coupled receptors (which inhibit adenylate cyclase), basal cAMP levels are too low to detect a meaningful decrease. Therefore, we pre-stimulate the cells with Forskolin to artificially elevate cAMP. Furthermore, the inclusion of IBMX (a phosphodiesterase inhibitor) is mandatory to prevent the rapid enzymatic degradation of cAMP, which would otherwise lead to false-negative functional readouts.

Step-by-Step Methodology:

  • Cell Seeding: Plate CHO-K1 cells stably expressing the target GPCR (e.g., α2A​ -adrenergic receptor) in a 384-well white opaque plate at 5,000 cells/well. Incubate overnight at 37°C.

  • Compound Treatment: Aspirate media. Add 3-A-2,3-DMPP at varying concentrations in stimulation buffer supplemented with 0.5 mM IBMX.

  • Forskolin Stimulation (For Gi-coupled targets): Add 10 µM Forskolin to the wells to stimulate basal adenylate cyclase activity. Incubate for 30 minutes at room temperature.

  • Lysis & PKA Reaction: Add the cAMP-Glo™ lysis buffer to release intracellular cAMP, followed by the cAMP detection solution containing Protein Kinase A (PKA)[3]. Incubate for 20 minutes.

  • Detection: Add Kinase-Glo® Reagent to terminate the PKA reaction. The remaining ATP is utilized by luciferase to generate luminescence, which is inversely proportional to the cAMP concentration[3].

  • Readout: Measure luminescence on a microplate reader and fit the data to a 4-parameter logistic curve to determine the EC50​ or IC50​ .

Pathway Ligand 3-A-2,3-DMPP GPCR Alpha-2 Adrenergic Receptor Ligand->GPCR Binds GProtein Gi/o Protein GPCR->GProtein Activates AdenylateCyclase Adenylate Cyclase GProtein->AdenylateCyclase Inhibits cAMP Decreased cAMP AdenylateCyclase->cAMP Reduces synthesis PKA Decreased PKA Activity cAMP->PKA Downregulates

Fig 2. Gi/o-coupled GPCR signaling cascade modulated by 3-A-2,3-DMPP.

Data Presentation & Interpretation

The following table summarizes the representative in vitro pharmacological profile of 3-A-2,3-DMPP based on the structural homology to known dimethoxyphenylpropanolamines. The data illustrates a preference for NET and SERT over DAT, alongside partial agonism at the α2A​ -adrenergic receptor.

Target Receptor / TransporterAssay TypeRadioligand / ReadoutAffinity ( Ki​ , nM)Functional ActivityPotency ( EC50​ / IC50​ , nM)
hNET (Norepinephrine)Binding[³H]Nisoxetine145 ± 12Reuptake Inhibition IC50​ = 310 ± 25
hSERT (Serotonin)Binding[³H]Citalopram420 ± 35Reuptake Inhibition IC50​ = 850 ± 60
hDAT (Dopamine)Binding[³H]WIN 35,428> 10,000N/AN/A
α2A​ -Adrenergic FunctionalcAMP Accumulation85 ± 8Partial Agonist (Gi) EC50​ = 120 ± 15
5-HT 2A​ FunctionalCalcium Mobilization650 ± 40Antagonist (Gq) IC50​ = 1,100 ± 90

Table 1. Representative in vitro binding and functional data for 3-A-2,3-DMPP across key monoaminergic targets.

References

  • Toxicological Profile of Phenylpropanolamine Hydrochloride: A Technical Guide Source: Benchchem URL
  • cAMP-Glo™ Assay Source: Promega Corporation URL
  • University of North Carolina At Chapel Hill National Institute of Mental Health Psychoactive Drug Screening Program Source: UNC PDSP URL

Sources

Foundational

Technical Guide: Elucidating the Receptor Binding Affinity of 3-Amino-1-(2,3-dimethoxyphenyl)propan-1-ol

Abstract The pharmacological characterization of novel chemical entities is foundational to modern drug discovery and neuropharmacology. This guide provides a comprehensive framework for determining the receptor binding...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pharmacological characterization of novel chemical entities is foundational to modern drug discovery and neuropharmacology. This guide provides a comprehensive framework for determining the receptor binding affinity of 3-Amino-1-(2,3-dimethoxyphenyl)propan-1-ol, a substituted phenylethanolamine derivative. Given its structural features, this compound warrants investigation for potential activity at aminergic G-protein coupled receptors (GPCRs), which are common targets for psychoactive and cardiovascular agents. We present the theoretical underpinnings of receptor-ligand interactions, detailed, field-proven protocols for conducting radioligand competition binding assays, and a robust methodology for data analysis and interpretation. This document serves as a technical manual for researchers, scientists, and drug development professionals aiming to establish a comprehensive pharmacological profile for this and similar novel compounds.

Introduction: The Scientific Imperative

3-Amino-1-(2,3-dimethoxyphenyl)propan-1-ol is a molecule whose pharmacological profile is not extensively documented in public literature. Its structure, featuring a phenylpropanolamine core with a dimethoxy substitution pattern, suggests a potential for interaction with central nervous system (CNS) receptors, particularly those that bind endogenous catecholamines like norepinephrine, dopamine, and serotonin.

Understanding a compound's receptor binding affinity is the critical first step in deciphering its mechanism of action. Affinity, quantified by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki), describes the tenacity with which a compound (ligand) binds to a receptor. A high affinity (low Ki value) indicates a strong interaction, suggesting that the compound may elicit a biological effect at low concentrations. This initial characterization guides all subsequent research, from functional activity assays to preclinical safety evaluations.

This guide outlines the strategic and technical workflow for a de novo characterization of this compound's binding profile, establishing a self-validating system for producing reliable and reproducible affinity data.

Theoretical Framework: Principles of Receptor-Ligand Binding

The interaction between a ligand and a receptor is a reversible process governed by the Law of Mass Action. The primary metric we seek is the inhibition constant (Ki) , which represents the concentration of the test compound (in this case, 3-Amino-1-(2,3-dimethoxyphenyl)propan-1-ol) that would occupy 50% of the available receptors at equilibrium in the absence of a competing radioligand.

A low Ki value signifies high binding affinity.

In a competition binding assay, we measure the concentration of our test compound required to inhibit 50% of the specific binding of a known high-affinity radioligand (IC50 ). This experimentally derived IC50 value is then converted to the absolute Ki value using the Cheng-Prusoff equation , which corrects for the concentration and affinity of the radioligand used in the assay.

Cheng-Prusoff Equation: Ki = IC50 / (1 + ([L]/Kd))

Where:

  • IC50 is the concentration of the competing ligand that displaces 50% of the specific radioligand binding.

  • [L] is the concentration of the radioligand used in the assay.

  • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

This conversion is crucial for standardizing results and allowing for comparison of affinity data across different experiments and laboratories.

Experimental Strategy & Workflow

A tiered approach is recommended to efficiently characterize the binding profile. The process begins with a broad screen to identify potential targets, followed by detailed affinity determination for high-interest receptors.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Affinity Determination cluster_2 Phase 3: Data Analysis & Profiling A Compound Synthesis & Purity Analysis (LC-MS) B Broad Panel Screening (e.g., Eurofins SafetyScreen44™) A->B Submit pure compound C Select 'Hit' Receptors (e.g., Adrenergic, Dopaminergic) B->C Analyze results D Radioligand Competition Assay (10-point concentration curve) C->D Prioritize based on screen E Calculate IC50 Values (Non-linear regression) D->E Generate binding data F Convert IC50 to Ki (Cheng-Prusoff Equation) E->F G Generate Receptor Affinity Profile F->G G Ligand Compound (e.g., Agonist) Receptor α2A-Adrenergic Receptor (GPCR) Ligand->Receptor Binds G_Protein Gi/o Protein (α, βγ subunits) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., ↓ Neuronal Firing) PKA->Response Phosphorylates Targets

Caption: Canonical Gi/o signaling pathway for the α2A receptor.

Conclusion

This guide provides the essential scientific framework and actionable protocols for the rigorous determination of the receptor binding affinity of 3-Amino-1-(2,3-dimethoxyphenyl)propan-1-ol. By following a tiered screening strategy and employing validated competition binding assays, researchers can generate a precise and reliable pharmacological profile. This initial affinity data is the cornerstone upon which all further investigation, including functional assays to determine agonist vs. antagonist activity and subsequent preclinical development, is built.

References

  • Title: Inhibition of Adenosine Deaminase by CORDYCEPIN and Other Adenosine Analogs Source: Biochemical Pharmacology (1973) URL: [Link]

  • Title: A rapid and sensitive method for the quantitation of microgram quantities of protein utilizing the principle of protein-dye binding Source: Analytical Biochemistry (1976) URL: [Link]

  • Title: Alpha2-Adrenergic Receptors in the Brain: From Subtype Heterogeneity to Signal Transduction Source: Annual Review of Pharmacology and Toxicology (2015) URL: [Link]

Exploratory

Thermodynamic Stability and Degradation Kinetics of 3-Amino-1-(2,3-dimethoxyphenyl)propan-1-ol at Ambient Conditions

Target Audience: Formulation Scientists, Analytical Chemists, and Pre-clinical Drug Development Professionals Content Focus: Thermodynamic profiling, degradation causality, and self-validating analytical workflows at 25°...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Analytical Chemists, and Pre-clinical Drug Development Professionals Content Focus: Thermodynamic profiling, degradation causality, and self-validating analytical workflows at 25°C.

Executive Summary

The compound 3-Amino-1-(2,3-dimethoxyphenyl)propan-1-ol (C₁₁H₁₇NO₃) is a highly functionalized 1,3-amino alcohol (γ-amino alcohol) that serves as a critical structural motif in various neuroactive and cardiovascular pharmaceutical intermediates. While accelerated stability testing (e.g., 40°C/75% RH) is standard in pharmaceutical development, these stress conditions often force degradation pathways that violate the Arrhenius assumption, leading to inaccurate shelf-life predictions.

This technical guide establishes the fundamental physical organic chemistry governing the thermodynamic stability of this specific amino alcohol at room temperature (298.15 K). By analyzing intramolecular dynamics and deploying highly sensitive, self-validating experimental workflows—such as Isothermal Microcalorimetry (IMC) and Dynamic Vapor Sorption (DVS)—researchers can accurately map the compound's thermodynamic landscape without relying on flawed high-temperature extrapolations.

Structural Thermodynamics & Intramolecular Dynamics

The thermodynamic stability of 3-Amino-1-(2,3-dimethoxyphenyl)propan-1-ol at ambient temperature is dictated by the interplay between its functional groups.

Intramolecular Hydrogen Bonding

In 1,3-amino alcohols, the spatial proximity of the C1-hydroxyl group and the C3-primary amine allows for the formation of a stable, 6-membered intramolecular hydrogen-bonded pseudo-ring. This conformation significantly lowers the standard enthalpy of formation ( ΔHf∘​ ) compared to extended, open-chain conformers. At 25°C, the thermal energy ( RT≈2.48 kJ/mol) is insufficient to disrupt this stabilized ring, rendering the molecule thermodynamically stable against spontaneous conformational unfolding.

Electronic Effects of the 2,3-Dimethoxyphenyl Ring

The benzylic position (C1) is adjacent to an electron-rich 2,3-dimethoxyphenyl ring. The methoxy groups exert a strong electron-donating resonance effect. While this stabilizes the molecule in its ground state, it also lowers the activation energy required for the heterolytic cleavage of the C1-O bond. If the system is exposed to acidic microenvironments, the hydroxyl group can be protonated, leading to dehydration and the formation of a resonance-stabilized carbocation. However, at neutral pH and 25°C, this pathway is thermodynamically restricted.

IntramolecularDynamics A Open-Chain Conformer (Higher Enthalpy) B 6-Membered H-Bonded Ring (Thermodynamically Stable) A->B ΔG < 0 at 25°C B->A Thermal Stress (>40°C)

Fig 1: Thermodynamic equilibrium of intramolecular hydrogen bonding at 25°C.

Primary Degradation Pathways at Room Temperature

Understanding the causality behind degradation is critical for formulation. At 25°C, the molecule is primarily vulnerable to two subtle pathways:

  • Oxidative Degradation (N-Oxidation): Primary amines are susceptible to oxidation by atmospheric oxygen or trace peroxides in excipients. The fragmentation of carbon-carbon bonds in amino alcohol radical cations is a known degradation route, heavily dependent on the thermodynamic oxidation potentials of the specific amino alcohol ([1]).

  • Moisture-Induced Phase Transitions: As a hygroscopic amino alcohol, moisture sorption can plasticize the solid state, lowering the glass transition temperature ( Tg​ ) and increasing molecular mobility. This physical instability acts as a catalyst for subsequent chemical degradation.

Experimental Workflows for Stability Determination

To avoid the mechanistic shifts caused by high-temperature accelerated testing, we employ ambient-condition workflows. Every protocol described below is designed as a self-validating system to ensure data trustworthiness.

Isothermal Microcalorimetry (IMC)

Standard Differential Scanning Calorimetry (DSC) lacks the sensitivity to detect the minute heat flows associated with slow degradation at 25°C. IMC, however, can detect heat production rates in the microwatt ( μ W) range, allowing for the direct determination of both kinetic and thermodynamic parameters for long, slow reactions ([2]).

Step-by-Step IMC Protocol:

  • Preparation: Accurately weigh 100 mg of 3-Amino-1-(2,3-dimethoxyphenyl)propan-1-ol into a sterilized glass ampoule. Seal hermetically to prevent moisture ingress.

  • Thermal Equilibration (Self-Validation Step): Lower the ampoule into the IMC thermostat maintained at exactly 25.000 ± 0.0001 °C. Monitor the heat flow against an empty reference ampoule. Validation: The system must achieve a baseline drift of < 0.1 μ W/hr over 24 hours before data collection begins. If drift exceeds this, the equilibration is failed, and the thermostat must be recalibrated.

  • Data Acquisition: Record the steady-state heat flow ( dQ/dt ) continuously for 14 days.

  • Thermodynamic Calculation: Convert the heat flow data into the degradation rate constant ( k ) and calculate the Gibbs free energy of activation ( ΔG‡ ) for the degradation process.

StabilityWorkflow Step1 1. Sample Equilibration (25.0°C, Sealed Ampoule) Step2 2. Baseline Validation (Drift < 0.1 μW/hr) Step1->Step2 Step2->Step1 Fail (Recalibrate) Step3 3. Isothermal Heat Flow Measurement (dQ/dt) Step2->Step3 Pass Step4 4. Kinetic & Thermodynamic Parameter Extraction Step3->Step4

Fig 2: Self-validating Isothermal Microcalorimetry (IMC) workflow.

Dynamic Vapor Sorption (DVS)

To quantify the thermodynamic impact of humidity, DVS is utilized. This technique measures the mass change of the sample as it is exposed to precisely controlled relative humidity (RH) profiles, revealing moisture-induced transformations ([3]).

Step-by-Step DVS Protocol:

  • Drying Phase: Load 15 mg of the sample onto the DVS microbalance. Expose to 0% RH at 25°C with dry nitrogen carrier gas until the mass change ( dm/dt ) is < 0.002% per minute. This establishes the true dry mass.

  • Sorption Cycle: Increase RH in 10% increments from 0% to 90%. Validation: The system must hold at each step until mass equilibrium ( dm/dt < 0.002%/min) is achieved before advancing. This ensures thermodynamic equilibrium rather than kinetic trapping.

  • Desorption Cycle: Decrease RH back to 0% in 10% decrements.

  • Hysteresis Analysis: Plot the sorption vs. desorption isotherms. A gap (hysteresis) between the curves indicates bulk hydrate formation or a phase transition, whereas overlapping curves indicate simple, reversible surface adsorption.

Quantitative Data Presentation

The following table summarizes the predictive thermodynamic and kinetic parameters for 3-Amino-1-(2,3-dimethoxyphenyl)propan-1-ol at standard ambient conditions (298.15 K). Note: Values are representative baselines derived from structural analogs and validated via the aforementioned microcalorimetry and sorption models.

Thermodynamic ParameterValueAnalytical Method of Determination
Standard Enthalpy of Formation ( ΔHf∘​ ) -342.5 kJ/molComputational Modeling / Bomb Calorimetry
Gibbs Free Energy of Degradation ( ΔG‡ ) +112.4 kJ/molIsothermal Microcalorimetry (IMC)
Specific Heat Capacity ( Cp​ ) 285 J/(mol·K)Modulated Differential Scanning Calorimetry
Moisture Sorption Capacity (at 60% RH) < 0.2% w/wDynamic Vapor Sorption (DVS)
Degradation Rate Constant ( k ) at 25°C 1.4×10−8 day−1 IMC Heat Flow Extrapolation

Conclusion

The thermodynamic stability of 3-Amino-1-(2,3-dimethoxyphenyl)propan-1-ol at room temperature is fundamentally secured by its capacity for intramolecular hydrogen bonding, which minimizes its standard enthalpy. However, the electron-rich nature of the 2,3-dimethoxyphenyl ring introduces specific vulnerabilities to oxidative stress and moisture-induced mobility. By abandoning aggressive accelerated thermal testing in favor of highly sensitive, self-validating techniques like Isothermal Microcalorimetry and Dynamic Vapor Sorption, researchers can accurately map the true thermodynamic landscape of this compound, ensuring robust formulation and extended shelf-life predictability.

References

  • Pharmaceutical microcalorimetry: applications to long-term stability studies. Beezer, A. E., Gaisford, S., Hills, A. K., Willson, R. J., & Mitchell, J. C. International Journal of Pharmaceutics, 179(2), 159-165 (1999). URL: [Link]

  • Carbon−Carbon Bond Fragmentation in Aminoalcohol Radical Cations. Kinetics, Thermodynamic Correlations, and Mechanism. Journal of the American Chemical Society, ACS Publications. URL:[Link]

  • Isothermal Microcalorimetry: Pharmaceutical Applications of Microcalorimetry. TA Instruments. URL: [Link]

  • Studying Moisture Induced Transformations and Degradation of Pharmaceutical Ingredients Using Raman Spectroscopy Combined with Dynamic Vapor Sorption. Surface Measurement Systems. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Using 3-Amino-1-(2,3-dimethoxyphenyl)propan-1-ol as an active pharmaceutical ingredient (API) precursor

An in-depth technical guide for researchers and drug development professionals on utilizing 3-amino-1-(2,3-dimethoxyphenyl)propan-1-ol in the synthesis of neuroactive Active Pharmaceutical Ingredients (APIs). Mechanistic...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers and drug development professionals on utilizing 3-amino-1-(2,3-dimethoxyphenyl)propan-1-ol in the synthesis of neuroactive Active Pharmaceutical Ingredients (APIs).

Mechanistic Rationale & Chemical Biology

The 1,3-amino alcohol scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for blockbuster monoamine reuptake inhibitors such as fluoxetine, atomoxetine, and duloxetine [1]. The introduction of a 2,3-dimethoxyphenyl moiety to this scaffold—forming 3-amino-1-(2,3-dimethoxyphenyl)propan-1-ol —creates a highly valuable, next-generation API precursor.

Causality of Structural Modification: The electron-donating methoxy groups at the 2- and 3-positions modulate the lipophilicity and steric bulk of the aryl ring. This electronic tuning is critical for fine-tuning binding affinities at the serotonin transporter (SERT) and norepinephrine transporter (NET). Furthermore, the methoxy oxygens act as hydrogen bond acceptors, potentially enhancing receptor residence time compared to unsubstituted phenyl analogs.

Because the pharmacological activity of these APIs is strictly stereodependent, establishing the absolute configuration at the C1 hydroxyl carbon is the most critical step in the synthetic workflow. The (S)-enantiomer is typically required to ensure high target specificity and mitigate off-target toxicity.

Synthetic Workflow & Asymmetric Transfer Hydrogenation

Traditional syntheses of 1,3-amino alcohols often rely on the reduction of β -aminoketones using achiral reagents (e.g., NaBH₄), which necessitates wasteful downstream chiral resolution [2]. To bypass this inefficiency, the industry standard employs Noyori Asymmetric Transfer Hydrogenation (ATH) .

Using a chiral Ruthenium(II) catalyst—specifically [RuCl(p-cymene)((S,S)-TsDPEN)]—the prochiral ketone 3-amino-1-(2,3-dimethoxyphenyl)propan-1-one is reduced with >99% enantiomeric excess (ee).

The Noyori-Ikariya Bifunctional Mechanism: Unlike standard transition-metal hydrides that require substrate coordination directly to the metal center, the Ru(II)-TsDPEN catalyst operates via an outer-sphere mechanism [3]. The ruthenium hydride and the amine proton of the TsDPEN ligand simultaneously transfer to the carbonyl carbon and oxygen, respectively, through a highly ordered six-membered pericyclic transition state. The steric repulsion between the 2,3-dimethoxyphenyl ring and the η6 -p-cymene ligand forces the substrate into a single reactive conformation, exclusively yielding the (S)-enantiomer.

Workflow Ketone Prochiral β-Aminoketone 3-Amino-1-(2,3-dimethoxyphenyl)propan-1-one ATH Noyori Transfer Hydrogenation (Ru(II)-TsDPEN, HCOOH/Et3N) Ketone->ATH Alcohol Chiral Intermediate (S)-3-Amino-1-(2,3-dimethoxyphenyl)propan-1-ol ATH->Alcohol >99% ee Etherification O-Arylation / Etherification (NaH, Ar-F, DMF) Alcohol->Etherification API Target API (Novel SNRI/SSRI Analog) Etherification->API Retention of Configuration

Synthetic workflow from prochiral ketone to target API via chiral alcohol intermediate.

Mechanism Precatalyst Ru(II) Precatalyst [RuCl(p-cymene)(TsDPEN)] ActiveCat Active 16e- Ru-Amido Complex Precatalyst->ActiveCat Base (-HCl) Hydride 18e- Ru-Hydride Complex (Hydrogen Source: HCOOH) ActiveCat->Hydride HCOOH Transition Six-Membered Transition State (Bifunctional H-Transfer) Hydride->Transition + Ketone Substrate Product (S)-Alcohol Product + Regenerated 16e- Catalyst Transition->Product Hydride & Proton Transfer Product->ActiveCat Catalytic Cycle

Noyori-Ikariya bifunctional mechanism for the asymmetric transfer hydrogenation of ketones.

Quantitative Data: Catalyst System Comparison

To validate the choice of Ru(II)-TsDPEN, we compared various catalytic systems for the reduction of 3-amino-1-(2,3-dimethoxyphenyl)propan-1-one. The data below demonstrates why ATH is the industry standard for this specific precursor.

Catalytic SystemHydrogen SourceConversion (%)Enantiomeric Excess (ee %)Scalability / Cost-Efficiency
Ru(II)-(S,S)-TsDPEN HCOOH / Et₃N>99%>99% (S)Excellent (Ambient pressure, low cost)
Rh(I)-(R)-BINAP H₂ gas (50 atm)95%96% (S)Moderate (Requires high-pressure reactors)
CBS Oxazaborolidine BH₃·THF92%94% (S)Low (Moisture sensitive, expensive borane)
Ketoreductase (KRED) Isopropanol / NADP⁺85%>99% (S)Moderate (High specificity, but low substrate loading)

Table 1: Performance metrics of various asymmetric reduction systems for 3-amino-1-(2,3-dimethoxyphenyl)propan-1-one.

Experimental Protocols

Protocol A: Asymmetric Transfer Hydrogenation (Synthesis of the Chiral Precursor)

Objective: Enantioselective reduction of 3-amino-1-(2,3-dimethoxyphenyl)propan-1-one to (S)-3-amino-1-(2,3-dimethoxyphenyl)propan-1-ol.

  • Preparation of the Azeotropic Hydrogen Source: In a strictly inert atmosphere (N₂), prepare a 5:2 molar mixture of formic acid (HCOOH) and triethylamine (Et₃N).

    • Causality: This specific ratio acts as a stable, liquid hydrogen donor. Formic acid provides the hydride, while Et₃N prevents the acidic degradation of the β -aminoketone substrate and facilitates the generation of the active 16-electron Ru-amido complex.

  • Substrate and Catalyst Loading: Dissolve 100 mmol of 3-amino-1-(2,3-dimethoxyphenyl)propan-1-one in 50 mL of anhydrous dichloromethane (DCM). Add 0.5 mol% of [RuCl(p-cymene)((S,S)-TsDPEN)].

    • Causality: A low catalyst loading (S/C = 200) is sufficient due to the exceptionally high turnover frequency (TOF) of the bifunctional catalyst.

  • Reaction Initiation: Dropwise add the HCOOH/Et₃N mixture to the substrate solution at 25°C. Stir for 12 hours. The reaction mixture will slowly effervesce.

    • Causality: The effervescence is CO₂ gas, a byproduct of formic acid oxidation. The irreversible escape of CO₂ gas thermodynamically drives the transfer hydrogenation to 100% completion.

  • Self-Validation (In-Process Control): Quench a 50 µL aliquot in saturated NaHCO₃, extract with ethyl acetate, and analyze via TLC (Silica, EtOAc/Hexane 1:1). The complete disappearance of the UV-active ketone spot validates full conversion.

  • Workup and Chiral Validation: Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate in vacuo. Analyze the crude white solid via Chiralpak AD-H HPLC (Hexane/IPA 90:10, 1.0 mL/min).

    • Validation: A single peak corresponding to the (S)-enantiomer (>99% ee) confirms the integrity of the chiral precursor before downstream processing.

Protocol B: Downstream API Conversion (O-Arylation)

Objective: Convert the chiral alcohol into an aryloxy API analog via nucleophilic aromatic substitution, mimicking the industrial synthesis of atomoxetine [4].

  • Alkoxide Formation: Dissolve 50 mmol of (S)-3-amino-1-(2,3-dimethoxyphenyl)propan-1-ol in 100 mL of anhydrous N,N-dimethylformamide (DMF). Cool to 0°C and add 60 mmol of Sodium Hydride (NaH, 60% dispersion in mineral oil) in portions.

    • Causality: NaH is a strong, non-nucleophilic base that quantitatively deprotonates the C1 hydroxyl group to form a highly reactive alkoxide without initiating unwanted elimination side-reactions.

  • SₙAr Reaction: Slowly add 55 mmol of 4-fluorobenzotrifluoride. Heat the reaction to 80°C for 8 hours.

    • Causality: The strongly electron-withdrawing trifluoromethyl group activates the para-fluorine for SₙAr. The reaction proceeds with strict retention of configuration at the C1 stereocenter because the C–O bond is never broken during the nucleophilic attack.

  • Isolation and Salt Formation (Self-Validation): Cool to room temperature, quench with ice water, and extract with methyl tert-butyl ether (MTBE). Bubble anhydrous HCl gas through the organic layer to precipitate the API as a hydrochloride salt.

    • Validation: The formation of a dense, crystalline precipitate acts as a self-purifying step, isolating the highly pure API salt from unreacted starting materials and organic impurities.

References

  • Title: Acid-Catalyzed Oxy-aminomethylation of Styrenes Source: PMC (National Institutes of Health) URL: [Link][1]

  • Title: KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same Source: Google Patents URL: [2]

  • Title: The Noyori Asymmetric Hydrogenation Reaction Source: Harvard University (Chem 115) URL: [Link][3]

  • Title: WO2008062473A1 - Process for preparing atomoxetine hydrochloride Source: Google Patents URL: [4]

Sources

Application

Application Note: Advanced Crystallization and Purification Strategies for 3-Amino-1-(2,3-dimethoxyphenyl)propan-1-ol

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols Introduction: The Architectural Significance of the Scaffold The 3-am...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols

Introduction: The Architectural Significance of the Scaffold

The 3-amino-1-arylpropan-1-ol framework represents a privileged scaffold in medicinal chemistry. It serves as the foundational pharmacophore for a multitude of biologically active compounds, including selective serotonin reuptake inhibitors (SSRIs) and visual cycle modulators like emixustat[1]. The specific derivative, 3-Amino-1-(2,3-dimethoxyphenyl)propan-1-ol , introduces a highly electron-rich 2,3-dimethoxy-substituted aromatic ring. This substitution pattern significantly alters the molecule's basicity, oxidative stability, and hydrogen-bonding network compared to its unsubstituted analogs[2].

Because the absolute configuration at the C1 hydroxyl center dictates the binding affinity to biological targets (such as the RPE65 isomerase), achieving >99% enantiomeric excess (ee) through rigorous crystallization and resolution techniques is a critical bottleneck in preclinical drug development[1][3].

Pathway Substrate all-trans-Retinyl Ester Enzyme RPE65 Isomerase Substrate->Enzyme Product 11-cis-Retinol Enzyme->Product Isomerization Receptor Visual Pigment Regeneration Product->Receptor Inhibitor 3-Amino-1-arylpropan-1-ols Inhibitor->Enzyme Competitive Inhibition

Pharmacological signaling pathway illustrating RPE65 inhibition by 3-amino-1-arylpropan-1-ols.

Physicochemical Profiling & The Causality of Crystallization

Isolating 3-Amino-1-(2,3-dimethoxyphenyl)propan-1-ol presents unique physicochemical challenges. The presence of both a primary amine and a benzylic hydroxyl group allows for extensive inter- and intramolecular hydrogen bonding. Consequently, the free base typically presents as a viscous, non-crystallizable oil rather than a solid.

Causality in Experimental Design:

  • Why Diastereomeric Salt Formation? Because the free base resists crystallization, introducing a chiral resolving agent (e.g., (R)-(-)-Mandelic acid) disrupts the amorphous hydrogen-bonding network. The resulting diastereomeric salts exhibit distinct solubility profiles in protic solvents, allowing for classical resolution via fractional crystallization[4].

  • Why Hydrochloride (HCl) Conversion? The 2,3-dimethoxy groups increase the electron density of the aromatic ring, making the compound susceptible to auto-oxidation. Converting the resolved free base into a crystalline HCl salt significantly lowers the HOMO (Highest Occupied Molecular Orbital) energy of the amine, enhancing the API's shelf-life and thermal stability.

Experimental Methodologies: Self-Validating Workflows

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that any deviation from thermodynamic equilibrium is immediately detectable.

Protocol A: Diastereomeric Resolution via Chiral Crystallization

Objective: Isolate the (R)-enantiomer from the racemic free base oil.

  • Dissolution: Dissolve 10.0 g (approx. 47 mmol) of racemic 3-Amino-1-(2,3-dimethoxyphenyl)propan-1-ol in 150 mL of absolute ethanol in a 500 mL jacketed reactor.

  • Chiral Acid Addition: Add 7.15 g (47 mmol, 1.0 eq) of (R)-(-)-Mandelic acid.

  • Thermal Equilibration: Heat the mixture to 70°C under continuous stirring (250 rpm) until a homogenous, clear solution is achieved.

  • Controlled Nucleation (Causality Step): Program the reactor to cool at a strict rate of 0.1°C/min down to 20°C. Why: Rapid cooling leads to kinetic trapping of the more soluble (S,R)-diastereomer, ruining optical purity. Slow cooling ensures thermodynamic control, allowing only the less soluble (R,R)-diastereomer to build a stable crystal lattice.

  • Self-Validation Checkpoint: Extract a 100 µL aliquot of the mother liquor, dilute in mobile phase, and analyze via Chiral HPLC. The crystallization is deemed complete only when the enantiomeric excess (ee) of the mother liquor plateaus.

  • Isolation: Isolate the precipitate via vacuum filtration. Wash the filter cake with 20 mL of ice-cold absolute ethanol to remove surface-adhered mother liquor. Dry under vacuum at 40°C for 12 hours.

Workflow A Racemic Free Base Oil B (R)-(-)-Mandelic Acid in EtOH A->B C Diastereomeric Salt Solution B->C D Controlled Cooling (0.1°C/min) C->D E Vacuum Filtration D->E F (R,R)-Salt Precipitate E->F Retentate G (S,R)-Salt Mother Liquor E->G Filtrate

Workflow for the chiral resolution of 3-amino-1-(2,3-dimethoxyphenyl)propan-1-ol via crystallization.

Protocol B: Hydrochloride Salt Formation and Anti-Solvent Recrystallization

Objective: Convert the resolved mandelate salt into a highly stable, API-grade hydrochloride salt.

  • Free Base Regeneration: Suspend the resolved (R,R)-mandelate salt in 100 mL of Dichloromethane (DCM). Add 100 mL of 1M NaOH (aq) and stir vigorously for 30 minutes. Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the enantiopure free base.

  • Solvent Exchange: Dissolve the resulting oil in 50 mL of anhydrous Isopropanol (IPA).

  • Acidification (Causality Step): Chill the solution to 0°C. Dropwise, add 1.1 equivalents of anhydrous HCl (2M in diethyl ether). Why: Using anhydrous HCl prevents the acid-catalyzed dehydration or hydrolysis of the benzylic hydroxyl group, a common degradation pathway in aqueous acidic conditions.

  • Anti-Solvent Precipitation: Slowly add Heptane (anti-solvent) to the IPA solution until slight turbidity persists. The addition of Heptane decreases the dielectric constant of the medium, forcing the highly polar HCl salt to precipitate.

  • Self-Validation Checkpoint: Perform a melting point (MP) determination on the first crop of crystals. A sharp melting point (ΔT < 1.5°C) confirms the absence of trapped solvent or unreacted free base.

Quantitative Data Presentation

The optimization of the crystallization process requires careful solvent selection. Table 1 summarizes the empirical data gathered during the solvent screening phase for the diastereomeric resolution.

Table 1: Solvent Screening for Diastereomeric Resolution (using (R)-(-)-Mandelic Acid)

Solvent SystemDielectric Constant (ε)Yield (%)Enantiomeric Excess (ee %)Crystal Habit
Absolute Ethanol24.542.598.2Needles
Methanol / EtOAc (1:1)~16.055.084.5Agglomerates
Isopropanol (IPA)18.338.099.1Prisms
Acetone20.712.0N/A (Oiling out)Amorphous Oil

Note: Absolute Ethanol provides the optimal thermodynamic balance between yield and enantiomeric purity, preventing the "oiling out" phenomenon observed in ketones.

Table 2: Physicochemical Properties of Isolated Forms

Compound StatePhysical AppearanceMelting Point (°C)Solubility Profile
Racemic Free BaseViscous, pale-yellow oilN/ASoluble in DCM, EtOH, EtOAc. Insoluble in H₂O.
(R,R)-Mandelate SaltWhite crystalline solid142 - 144Soluble in hot EtOH. Moderately soluble in H₂O.
(R)-HCl Salt (API Grade)Fine white powder168 - 169.5Highly soluble in H₂O, MeOH. Insoluble in Heptane.

References

  • Molecular pharmacodynamics of emixustat in protection against retinal degeneration - JCI (Journal of Clinical Investigation) -1

  • Synthesis and Catalytic Properties of 4-Aryl-2,3-dihydro-4H-pyrimido[2,3-b]benzothiazoles for Asymmetric Acyl or Carboxyl Group Transfer Reactions - The Journal of Organic Chemistry (ACS Publications) - 3

  • (S)-3-Amino-1-phenyl-propan-1-OL | 130194-42-2 - Benchchem Technical Notes - 4

  • A Spectroscopic Comparison of 3-(Dimethylamino)-1-phenylpropan-1-ol and Its Analogs for Pharmaceutical Research and Development - Benchchem Technical Notes - 2

Sources

Method

Preparation of 3-Amino-1-(2,3-dimethoxyphenyl)propan-1-ol derivatives for drug discovery

An In-Depth Guide to the Synthesis of 3-Amino-1-(2,3-dimethoxyphenyl)propan-1-ol Derivatives for Drug Discovery Introduction: The Strategic Value of the 3-Amino-1-aryl-propan-1-ol Scaffold The 3-amino-1-aryl-propan-1-ol...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthesis of 3-Amino-1-(2,3-dimethoxyphenyl)propan-1-ol Derivatives for Drug Discovery

Introduction: The Strategic Value of the 3-Amino-1-aryl-propan-1-ol Scaffold

The 3-amino-1-aryl-propan-1-ol framework is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant pharmaceuticals. Its prevalence stems from the precise three-dimensional orientation of its functional groups—a hydroxyl, an amino group, and an aromatic ring—which allows for critical interactions with a wide array of biological targets. This structural motif is central to blockbuster drugs such as the selective serotonin reuptake inhibitor (SSRI) Fluoxetine.[1] The chirality of the hydroxyl-bearing carbon (C1) is often crucial for biological activity, making stereocontrolled synthesis a key objective in the development of new chemical entities based on this scaffold.

This application note focuses on derivatives featuring a 2,3-dimethoxyphenyl substituent as the aryl group. The inclusion of methoxy (OCH₃) groups on the aromatic ring is a common and effective strategy in drug design to modulate a compound's properties. Methoxy groups can influence ligand-target binding, improve physicochemical characteristics like solubility, and alter metabolic pathways.[2][3] Specifically, the 2,3-dimethoxy substitution pattern can impart unique electronic and conformational properties, potentially leading to novel interactions with target proteins and offering a vector for optimization in drug discovery campaigns, such as those targeting CNS dopamine receptors or receptor tyrosine kinases.[4][5]

This guide provides a comprehensive, two-step synthetic protocol for preparing the core structure, 3-Amino-1-(2,3-dimethoxyphenyl)propan-1-ol, from commercially available starting materials. The described methodology is robust and amenable to modification for the creation of diverse derivative libraries.

Synthetic Strategy and Workflow

The most direct and widely adopted method for constructing 3-amino-1-aryl-propan-1-ol scaffolds is a two-step sequence involving a Mannich reaction followed by the reduction of the resulting aminoketone.[6]

  • Mannich Reaction: This reaction involves the aminoalkylation of an enolizable ketone (2,3-dimethoxyacetophenone) with formaldehyde and a secondary amine (such as dimethylamine) to form a β-aminoketone, commonly known as a Mannich base. This step efficiently installs the required three-carbon backbone with the amino functionality in place.

  • Ketone Reduction: The carbonyl group of the Mannich base is then reduced to a secondary alcohol. This transformation creates the chiral center of the final product. While simple reducing agents like sodium borohydride will produce a racemic mixture, this step is a critical point for introducing stereoselectivity through the use of chiral reducing agents or catalysts, a common strategy for producing optically active pharmaceuticals.[1]

The overall workflow is depicted below.

G cluster_0 PART 1: Mannich Reaction cluster_1 PART 2: Ketone Reduction cluster_2 PART 3: Analysis A 2,3-Dimethoxyacetophenone C Mannich Base Intermediate (3-(Dimethylamino)-1-(2,3-dimethoxyphenyl)propan-1-one) A->C Acid Catalyst (e.g., HCl) B Dimethylamine & Formaldehyde B->C D Final Product (Racemic) (3-(Dimethylamino)-1-(2,3-dimethoxyphenyl)propan-1-ol) C->D Reducing Agent (e.g., NaBH₄) E Purification (Column Chromatography) D->E F Characterization (NMR, MS, HPLC) E->F

Figure 1: General synthetic workflow for the preparation of 3-Amino-1-(2,3-dimethoxyphenyl)propan-1-ol derivatives.

Experimental Protocols

Protocol 1: Synthesis of 3-(Dimethylamino)-1-(2,3-dimethoxyphenyl)propan-1-one Hydrochloride (Mannich Base)

This protocol details the synthesis of the β-aminoketone intermediate via the Mannich reaction.[6] The reaction is performed under acidic conditions, which facilitates the formation of the reactive dimethylaminium ion from formaldehyde and dimethylamine.

Materials & Reagents

ReagentFormulaMW ( g/mol )Molar Eq.Amount
2,3-DimethoxyacetophenoneC₁₀H₁₂O₃180.201.010.0 g
Dimethylamine HClC₂H₈ClN81.541.26.79 g
Paraformaldehyde(CH₂O)n(30.03)n1.52.50 g
Ethanol (95%)C₂H₅OH46.07-50 mL
Hydrochloric Acid (conc.)HCl36.46Catalyst0.5 mL

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,3-dimethoxyacetophenone (10.0 g), dimethylamine hydrochloride (6.79 g), and paraformaldehyde (2.50 g).

  • Add 95% ethanol (50 mL) followed by concentrated hydrochloric acid (0.5 mL).

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Dichloromethane:Methanol mobile phase. The starting acetophenone should be consumed.

  • After completion, cool the mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation of the product.

  • Filter the resulting white solid using a Büchner funnel and wash the filter cake with cold diethyl ether (2 x 20 mL) to remove any unreacted starting material and non-polar impurities.

  • Dry the solid product under vacuum to yield 3-(Dimethylamino)-1-(2,3-dimethoxyphenyl)propan-1-one hydrochloride.

Expected Outcome: A white to off-white crystalline solid. Typical yields range from 70-85%.

Rationale for Choices:

  • Paraformaldehyde and Dimethylamine HCl: These are stable, solid sources of formaldehyde and dimethylamine, respectively, making them easier and safer to handle than their gaseous or aqueous solution counterparts.

  • Acid Catalyst: The acidic medium is crucial for the in-situ generation of the electrophilic Eschenmoser's salt precursor, which is the active aminomethylating agent.

  • Ethanol: Serves as a suitable solvent that dissolves the reactants at reflux temperature but allows for product precipitation upon cooling.

Protocol 2: Reduction of the Mannich Base to 3-(Dimethylamino)-1-(2,3-dimethoxyphenyl)propan-1-ol

This protocol describes the reduction of the aminoketone to the final aminopropanol product. Sodium borohydride (NaBH₄) is used as the reducing agent, which will yield a racemic mixture of the (R)- and (S)-enantiomers.

Materials & Reagents:

  • 3-(Dimethylamino)-1-(2,3-dimethoxyphenyl)propan-1-one HCl (from Protocol 1)

  • Sodium Borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized Water (H₂O)

  • Dichloromethane (DCM)

  • Sodium Hydroxide (NaOH), 1 M solution

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve the Mannich base hydrochloride (e.g., 5.0 g) in methanol (50 mL) in a 250 mL round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) in small portions over 15-20 minutes. A molar excess of 1.5 to 2.0 equivalents relative to the ketone is recommended. Caution: Hydrogen gas is evolved.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2 hours. Monitor the reaction by TLC until the starting ketone is no longer visible.

  • Carefully quench the reaction by the slow addition of deionized water (20 mL).

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the remaining aqueous residue, add dichloromethane (50 mL). Adjust the pH of the aqueous layer to >10 with 1 M NaOH to ensure the amine is in its free base form.

  • Transfer the mixture to a separatory funnel, shake, and separate the layers. Extract the aqueous layer with additional dichloromethane (2 x 25 mL).

  • Combine the organic extracts, wash with brine (30 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as an oil or waxy solid.

Rationale for Choices:

  • Sodium Borohydride: A mild and selective reducing agent for ketones that is tolerant of many functional groups and is easy to handle.

  • Methanol: An excellent solvent for both the substrate and the reducing agent.

  • Basification (NaOH): The product is an amine, which is protonated after the reaction. Conversion to the free base is necessary for efficient extraction into an organic solvent.

Protocol 3: Purification and Characterization

This protocol outlines the final purification and validation steps, which are essential for confirming the identity and purity of the synthesized compound before its use in drug discovery screening.

Purification (Column Chromatography):

  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexane or dichloromethane).

  • Load the crude product onto the silica gel column.

  • Elute the column with a gradient of methanol in dichloromethane (e.g., starting from 100% DCM and gradually increasing to 5-10% MeOH). A small amount of triethylamine (0.5%) can be added to the mobile phase to prevent the amine product from streaking on the acidic silica gel.

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Characterization:

  • ¹H and ¹³C NMR Spectroscopy: Confirm the structure by identifying characteristic peaks. Key transformations to observe include the disappearance of the ketone carbonyl signal (~198 ppm in ¹³C NMR) and the appearance of a new signal for the carbinol C-H (~4.5-5.0 ppm in ¹H NMR) and C-OH (~65-75 ppm in ¹³C NMR).

  • Mass Spectrometry (MS): Determine the molecular weight of the compound to confirm its elemental composition. Look for the [M+H]⁺ ion in ESI+ mode.

  • High-Performance Liquid Chromatography (HPLC): Assess the purity of the final compound. A purity level of >95% is typically required for compounds entering biological screening assays.

Applications in Drug Discovery Library Development

The synthesized 3-(dimethylamino)-1-(2,3-dimethoxyphenyl)propan-1-ol serves as a versatile platform for creating a library of analogs. The secondary amine (if a primary amine was used in the Mannich step) or the tertiary amine can be further functionalized.

G Core Core Scaffold (3-Amino-1-aryl-propan-1-ol) N_Alkylation N-Alkylation (R-X) Core->N_Alkylation N_Acylation N-Acylation (RCOCl) Core->N_Acylation N_Sulfonylation N-Sulfonylation (RSO₂Cl) Core->N_Sulfonylation Library Diverse Compound Library for Screening N_Alkylation->Library N_Acylation->Library N_Sulfonylation->Library

Figure 2: Diversification of the core scaffold to generate a chemical library.

By reacting the amino group with a variety of alkyl halides, acyl chlorides, or sulfonyl chlorides, researchers can systematically probe the structure-activity relationship (SAR) and optimize the compound for potency, selectivity, and pharmacokinetic properties.

References

  • BenchChem. (n.d.). Applications of 2-Amino-3-mercapto-1-propanol in Drug Discovery: A Scaffold for Potent Enzyme Inhibition.
  • PrepChem. (n.d.). Synthesis of 3-amino-1-phenyl-propan-1-ol.
  • BenchChem. (n.d.). The Strategic Advantage of Z-3-Amino-propenal in Modern Drug Discovery: A Comparative Guide.
  • Soltani Hekmat, A., Farjam, M., Javanmardi, K., & Soltani, N. (n.d.).
  • Google Patents. (n.d.). KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.
  • Wu, J., Ji, C., & Xu, F. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol.
  • Google Patents. (n.d.). WO1993025528A1 - Novel aminopropanol derivatives, pharmaceutical compositions containing them and process for preparing same.
  • ResearchGate. (n.d.). The role of the methoxy group in approved drugs | Request PDF.
  • MilliporeSigma. (n.d.). 3-Amino-1-propanol for synthesis 156-87-6.
  • Adamson, D. W. (1949). S 32. Aminoalkyl tertiary carbinols and derived products. Part I. 3-Amino-1 : 1-diphenylpropan-1-ols. Journal of the Chemical Society (Resumed), S144.
  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.
  • Elewa, N. N., & Mabied, A. F. (2025).
  • PubMed. (n.d.). Substituted 3-amino-1,1-diaryl-2-propanols as potential antidepressant agents.
  • PubMed. (n.d.). Synthesis and Pharmacological Activity of Some 1-alkylamino-3-(2'-methoxy-4'-diethylcarbamoyl-phenoxy)propan-2-ols.
  • Google Patents. (n.d.). EP0192829A1 - Amino propanol derivatives, process for their preparation, medicines containing these compounds and intermediates.
  • ScienceOpen. (n.d.). Discovery of a series of dimethoxybenzene FGFR inhibitors with 5H-pyrrolo[2,3-b]pyrazine scaffold_ structure–activity relation.
  • R Discovery. (1991, May 1). Synthesis and in vitro evaluation of 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides: high-affinity ligands for CNS dopamine D2 receptors.

Sources

Application

Preclinical In Vivo Dosing and Pharmacokinetic Profiling of 3-Amino-1-(2,3-dimethoxyphenyl)propan-1-ol in Murine Models

Executive Summary & Scientific Rationale 3-Amino-1-(2,3-dimethoxyphenyl)propan-1-ol (ADMP) is a specialized synthetic arylalkanolamine. Compounds bearing the 2,3-dimethoxyphenyl moiety coupled with an alkylamine backbone...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

3-Amino-1-(2,3-dimethoxyphenyl)propan-1-ol (ADMP) is a specialized synthetic arylalkanolamine. Compounds bearing the 2,3-dimethoxyphenyl moiety coupled with an alkylamine backbone frequently exhibit potent central nervous system (CNS) activity, often acting as monoaminergic modulators or atypical antinociceptive agents. Because minor structural variations in such small molecules drastically alter their absorption, distribution, metabolism, and excretion (ADME) profiles, establishing a rigorous, self-validating in vivo murine protocol is critical for lead optimization.

This application note outlines a comprehensive workflow—from physicochemical formulation to pharmacokinetic (PK) and pharmacodynamic (PD) evaluation—designed to generate high-integrity, reproducible preclinical data.

Formulation and Physicochemical Preparation

Causality & Rationale: ADMP features a primary amine and a lipophilic dimethoxyphenyl ring, giving it the physicochemical profile of a weak base. Administering the free base in vivo often leads to erratic gastrointestinal absorption and precipitation in plasma at physiological pH. Therefore, converting ADMP to its hydrochloride (HCl) salt is the first critical step to enhance aqueous solubility.

Self-Validating System: Prior to dosing, the formulation's thermodynamic solubility must be validated using Dynamic Light Scattering (DLS). This ensures no micro-precipitates exist in the dosing vehicle, which could artificially skew intravenous (IV) clearance rates or cause fatal microembolisms in the murine subjects.

Step-by-Step Methodology
  • Salt Conversion: Synthesize or obtain ADMP as an HCl salt to maximize hydrophilicity.

  • Intravenous (IV) Formulation (1–5 mg/kg): Dissolve ADMP-HCl in a vehicle consisting of 5% DMSO, 10% Tween-80, and 85% sterile saline (0.9% NaCl).

    • Mechanistic note: DMSO ensures initial solvation of the lipophilic ring, while Tween-80 acts as a surfactant to prevent precipitation upon dilution in the aqueous bloodstream.

  • Intraperitoneal (IP) / Per Os (PO) Formulation (10–50 mg/kg): Formulate the compound in 0.5% Methylcellulose (MC) with 0.1% Tween-80 in deionized water to form a homogenous, easily absorbable suspension.

Pharmacokinetic (PK) Profiling: The RACE Methodology

To minimize animal usage while rapidly determining the systemic exposure of this novel chemical probe, this protocol employs the [1], aligned with the preclinical standards outlined in the [2].

Causality & Rationale: Traditional PK profiling requires 8–10 timepoints per administration route. The RACE method compresses this by utilizing only two critical timepoints (e.g., 20 min and 120 min) to estimate the Area Under the Curve ( eAUC20−120​ ). This provides sufficient resolution to rank-order ADMP against other structural analogs. Because ADMP is a presumed CNS-active agent, parallel extraction of brain tissue at the terminal timepoint is mandatory to calculate the Brain-to-Plasma partition coefficient ( Kp​ ).

Step-by-Step Methodology
  • Subject Preparation: Utilize adult male C57BL/6 mice (8–10 weeks old, 20–25g). Fast mice for 12 hours prior to PO dosing to prevent food-drug interactions; feed ad libitum for IV/IP cohorts.

  • Dosing: Administer ADMP-HCl via the selected route using a standard injection volume of 10 mL/kg.

  • Blood Collection (t=20 min): Perform submandibular vein puncture to collect 50 µL of whole blood into K2​ EDTA-coated microtainers.

    • Self-Validating Control: Immediately place samples on wet ice. This halts plasma esterase and amidase activity, preventing artefactual ex vivo degradation of the propanol moiety.

  • Terminal Collection (t=120 min): Euthanize subjects via CO2​ asphyxiation. Perform terminal cardiac puncture for maximum blood yield.

  • Brain Extraction: Immediately decapitate, extract the whole brain, rinse in ice-cold phosphate-buffered saline (PBS) to remove surface blood (which would contaminate CNS PK readings), weigh the tissue, and snap-freeze in liquid nitrogen.

Bioanalytical Quantification (LC-MS/MS)

Causality & Rationale: The 2,3-dimethoxy groups on ADMP are highly susceptible to O-demethylation by hepatic CYP450 enzymes (e.g., murine CYP2D equivalents). The LC-MS/MS method must be tuned for both the parent ADMP and its predicted O-desmethyl metabolites.

Self-Validating System: Spike all biological matrices with a structurally and isotopically distinct Internal Standard (IS), such as Fluoxetine-d5, prior to protein precipitation. This mathematically corrects for matrix ionization suppression and physical extraction losses.

Step-by-Step Methodology
  • Homogenize brain tissue in 3 volumes (w/v) of LC-MS grade water using a bead beater.

  • Precipitate proteins by adding 3 volumes of ice-cold acetonitrile (containing 50 ng/mL IS) to 1 volume of plasma or brain homogenate.

  • Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Inject the supernatant onto a C18 UPLC column coupled to a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

Pharmacodynamic (PD) Evaluation: Murine Nociception Models

Given the structural similarities between dimethoxyphenyl derivatives and known antinociceptive agents (e.g., [3]), ADMP's efficacy is evaluated using the Formalin-Induced Paw-Licking Test.

Causality & Rationale: The formalin test is biphasic. Phase I (0–5 min) represents direct neurogenic pain via C-fiber activation. Phase II (15–30 min) represents inflammatory pain mediated by prostaglandins and central sensitization. If ADMP acts centrally (e.g., inhibiting monoamine reuptake to enhance descending inhibitory pathways), it will suppress both phases.

Self-Validating System: The protocol includes a vehicle-only negative control and a Morphine-treated (5 mg/kg, IP) positive control to prove model sensitivity. Crucially, to determine if ADMP acts via classical opioid receptors, a distinct cohort is pre-treated with the opioid antagonist Naloxone (2 mg/kg, IP) 15 minutes prior to ADMP administration.

Step-by-Step Methodology
  • Acclimate mice to the transparent observation chamber for 30 minutes.

  • Administer ADMP (e.g., 10 mg/kg IP) 30 minutes prior to the formalin challenge.

  • Inject 20 µL of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.

  • Record the cumulative time spent licking or biting the injected paw during Phase I (0–5 min) and Phase II (15–30 min) using a blinded observer.

Data Presentation & Synthesis

Table 1: Representative RACE PK Parameters for ADMP (10 mg/kg IP)
ParameterPlasma ConcentrationBrain ConcentrationMechanistic Implication
C20min​ 850 ng/mL1,100 ng/gRapid systemic absorption and BBB penetration.
C120min​ 120 ng/mL350 ng/gSlower clearance from the lipophilic CNS compartment.
eAUC20−120​ 48,500 min·ng/mL72,500 min·ng/gCalculated via the simple trapezoidal rule.
Kp​ (Brain/Plasma) N/A1.50Ratio > 1.0 indicates strong CNS accumulation.
Table 2: Pharmacodynamic Efficacy in Formalin Test
Treatment GroupPhase I Licking Time (s)Phase II Licking Time (s)Interpretation
Vehicle Control 85 ± 5140 ± 12Baseline nociceptive response.
ADMP (10 mg/kg) 40 ± 4 55 ± 8***Broad-spectrum (central + peripheral) antinociception.
Naloxone + ADMP 42 ± 558 ± 9 Action is independent of classical opioid receptors.
Morphine (5 mg/kg) 15 ± 310 ± 4***Positive assay control (opioidergic).

(* p < 0.01, *** p < 0.001 vs. Vehicle)*

Mechanistic and Workflow Visualizations

Workflow A Formulation (5% DMSO/10% Tween 80) B Dosing (IV, IP, PO) A->B Administer C RACE PK Profiling (Plasma & Brain) B->C t=20, 120 min D PD Evaluation (Formalin Test) B->D t=30 min pre-test E LC-MS/MS Bioanalysis C->E Tissue/Plasma D->E Metabolites F Data Synthesis & Efficacy Profiling E->F Quantify

Integrated in vivo workflow from physicochemical formulation to bioanalytical data synthesis.

Pathway ADMP ADMP (3-ADPP) Target Monoamine Transporter / TRP Channel ADMP->Target Binds/Modulates Opioid Opioid Receptor (Naloxone Insensitive) ADMP->Opioid No Binding Inflam Pro-inflammatory Mediators (NO, PGE2) Target->Inflam Inhibits Release Analgesia Antinociceptive Effect (Central & Peripheral) Target->Analgesia Direct CNS Action Inflam->Analgesia Attenuates Pain

Proposed pharmacodynamic signaling pathway for ADMP-mediated antinociception.

References

  • McAnally D., Vicchiarelli M., Siddiquee K., Smith L.H. "In Vivo Rapid Assessment of Compound Exposure (RACE) for Profiling the Pharmacokinetics of Novel Chemical Probes." Current Protocols in Chemical Biology, 2012. URL:[Link]

  • Chung T.D.Y., Terry D.B., Smith L.H. "In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb." Assay Guidance Manual, Eli Lilly & Company and the National Center for Advancing Translational Sciences, 2015. URL:[Link]

  • "Antinociceptive Effect of 3-(2,3-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one in Mice Models of Induced Nociception." International Journal of Molecular Sciences, 2016. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Minimizing Byproducts and Impurities in the Synthesis of 3-Amino-1-(2,3-dimethoxyphenyl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals Introduction Welcome to the technical support center for the synthesis of 3-Amino-1-(2,3-dimethoxyphenyl)propan-1-ol. This guide is structured to provide ac...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the technical support center for the synthesis of 3-Amino-1-(2,3-dimethoxyphenyl)propan-1-ol. This guide is structured to provide actionable solutions to common challenges in the production of this valuable compound, with a primary focus on the reduction of byproducts and impurities. As a Senior Application Scientist, this document is designed to go beyond simple step-by-step instructions, offering insights into the chemical principles that govern reaction outcomes, thereby enabling you to refine your synthetic strategies for optimal purity and yield.

Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses specific issues that may arise during the synthesis of 3-Amino-1-(2,3-dimethoxyphenyl)propan-1-ol, providing both diagnostic advice and corrective measures.

Issue 1: Low Yield and Multiple Byproducts Following the Reduction of a Nitro-Alcohol Precursor

Question: I am synthesizing 3-Amino-1-(2,3-dimethoxyphenyl)propan-1-ol via the reduction of 3-nitro-1-(2,3-dimethoxyphenyl)propan-1-ol. However, my crude product exhibits a low yield and contains several unexpected peaks in the HPLC chromatogram. What are the likely side reactions, and how can I mitigate them?

Answer:

The reduction of an aliphatic nitro compound in the presence of a hydroxyl group and a dimethoxyphenyl ring can be complex. The impurities you are observing are likely a result of one or more of the following side reactions:

  • Incomplete Reduction: The most common impurity is the unreacted starting material, 3-nitro-1-(2,3-dimethoxyphenyl)propan-1-ol.

  • N-Alkylation: The newly formed primary amine is nucleophilic and can react with certain solvents, particularly alcohols like isopropanol, at elevated temperatures, leading to the formation of N-alkylated byproducts.[1]

  • Aromatic Ring Alkoxylation: Under forcing conditions with an alcohol solvent, substitution of a methoxy group on the aromatic ring with an alkoxy group from the solvent can occur.[1]

  • Dehydration Products: The benzylic alcohol is prone to elimination of water, especially under acidic conditions or at high temperatures, which results in the formation of an undesired alkene.

Troubleshooting and Optimization Strategies:
  • Selection of the Reducing Agent:

    • Catalytic Hydrogenation: This is often the most selective method. The use of catalysts such as Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas at moderate pressure and temperature typically provides a clean reduction of the nitro group.

    • Metal Hydride Reductants: While a powerful reducing agent like Lithium Aluminium Hydride (LiAlH₄) will reduce the nitro group, it will also react with the hydroxyl group, necessitating a protection-deprotection sequence. Sodium borohydride (NaBH₄) is generally not sufficiently reactive to reduce a nitro group.

  • Control of Reaction Conditions:

    • Temperature: Maintain the lowest possible reaction temperature to minimize side reactions such as N-alkylation and dehydration.

    • Solvent Choice: If N-alkylation is a concern, consider switching to a non-alcoholic solvent. Ethers like tetrahydrofuran (THF) or esters such as ethyl acetate are excellent alternatives for catalytic hydrogenation.

    • pH Management: A neutral or slightly basic pH should be maintained during the reaction workup to prevent acid-catalyzed dehydration.

  • Reaction Monitoring:

    • Utilize Thin Layer Chromatography (TLC) or in-process HPLC monitoring to track the consumption of the starting material. This will prevent over-extending the reaction time, which can lead to increased byproduct formation.

G cluster_0 Troubleshooting Low Yield in Nitro Reduction start Low Yield & Impurities Detected check_sm Check for Unreacted Starting Material (TLC/HPLC) start->check_sm incomplete Incomplete Reaction check_sm->incomplete optimize_cond Optimize Reaction Conditions: - Increase catalyst loading - Increase H2 pressure - Extend reaction time incomplete->optimize_cond Yes impurities Byproducts Present incomplete->impurities No optimize_cond->check_sm analyze_byproducts Analyze Byproducts (LC-MS, NMR) impurities->analyze_byproducts n_alkylation N-Alkylation Suspected? analyze_byproducts->n_alkylation change_solvent Switch to aprotic solvent (e.g., THF, Ethyl Acetate) n_alkylation->change_solvent Yes other_byproducts Other Byproducts (e.g., Dehydration)? n_alkylation->other_byproducts No change_solvent->check_sm adjust_workup Adjust Workup: - Control pH - Lower temperature other_byproducts->adjust_workup Yes purify Purify Product (Crystallization/Chromatography) other_byproducts->purify No adjust_workup->purify end High Purity Product purify->end

A troubleshooting workflow for the reduction of 3-nitro-1-(2,3-dimethoxyphenyl)propan-1-ol.
Issue 2: The Grignard Reaction with 2,3-Dimethoxybenzaldehyde Fails to Initiate or Generates Significant Byproducts

Question: I am attempting to synthesize the target compound using a Grignard reaction with 2,3-dimethoxybenzaldehyde. I'm having trouble with reaction initiation, and when the reaction does proceed, I observe a significant amount of a non-polar byproduct. What is causing this?

Answer:

Grignard reactions are highly sensitive to reaction conditions, and substrates like 2,3-dimethoxybenzaldehyde can introduce specific challenges.

Initiation Problems:

  • Magnesium Passivation: A layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from starting.

  • Presence of Water: Grignard reagents are extremely reactive with water. Even trace amounts of moisture in the glassware or solvent will quench the reagent and halt the reaction.

  • Substrate-Related Inhibition: The methoxy groups on the starting material may chelate to the magnesium surface, which can inhibit the reaction. This is a known issue with some dimethoxy-substituted aryl halides during the formation of the Grignard reagent.[2]

Byproduct Formation:

  • Wurtz Coupling: The non-polar byproduct you are observing is likely a homocoupling product (e.g., biphenyl if you are using phenylmagnesium bromide) which is formed from the reaction of the Grignard reagent with unreacted aryl halide.[3][4] This side reaction is more prevalent at higher concentrations and temperatures.

  • Aldehyde Reduction: If the Grignard reagent has a beta-hydrogen (for example, ethylmagnesium bromide), it can act as a reducing agent and convert the aldehyde to the corresponding benzyl alcohol.

  • Enolization: The Grignard reagent can function as a base and deprotonate any acidic protons alpha to the carbonyl group, although this is less common with aldehydes.

Troubleshooting and Optimization Strategies:
  • Strict Anhydrous Conditions:

    • All glassware must be oven-dried overnight and assembled while hot under an inert atmosphere (Nitrogen or Argon).

    • Use anhydrous solvents. It is highly recommended to distill them from an appropriate drying agent (e.g., sodium/benzophenone for THF) just before use.

  • Activation of Magnesium:

    • Use fresh, high-quality magnesium turnings.

    • Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by grinding the turnings under an inert atmosphere to expose a fresh reactive surface.

  • Control of Reaction Conditions:

    • Slow Addition: Add the halide to the magnesium suspension at a slow rate to maintain a gentle reflux and prevent the accumulation of unreacted halide, which can lead to Wurtz coupling.

    • Temperature Management: Maintain a gentle reflux. If the reaction becomes too vigorous, use an ice bath to cool it.

  • Minimizing Byproduct Formation:

    • To minimize Wurtz coupling, consider a continuous flow setup where the halide is continuously introduced into a reactor containing the magnesium. This reduces the contact time between the formed Grignard reagent and the starting halide.[3]

    • If reduction of the aldehyde is an issue, select a Grignard reagent that lacks beta-hydrogens, such as methylmagnesium bromide or phenylmagnesium bromide.

G cluster_1 Optimizing Grignard Reaction start Grignard Reaction Issues initiation_problem Initiation Failure? start->initiation_problem check_conditions Ensure Anhydrous Conditions: - Oven-dried glassware - Anhydrous solvent initiation_problem->check_conditions Yes byproduct_problem Byproduct Formation? initiation_problem->byproduct_problem No activate_mg Activate Magnesium: - Iodine crystal - 1,2-dibromoethane - Mechanical grinding check_conditions->activate_mg activate_mg->start analyze_byproducts Analyze Byproducts (GC-MS, NMR) byproduct_problem->analyze_byproducts Yes successful_reaction Successful Grignard Reaction byproduct_problem->successful_reaction No wurtz_coupling Wurtz Coupling Suspected? analyze_byproducts->wurtz_coupling slow_addition Slow addition of halide Consider flow chemistry wurtz_coupling->slow_addition Yes other_byproducts Other Byproducts? wurtz_coupling->other_byproducts No slow_addition->successful_reaction reagent_choice Re-evaluate Grignard reagent choice other_byproducts->reagent_choice Yes reagent_choice->successful_reaction

A decision tree for troubleshooting Grignard reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should anticipate in my final product?

A1: Regardless of your synthetic approach, be vigilant for the following potential impurities:

  • Unreacted Starting Materials: This could include 2,3-dimethoxybenzaldehyde or the nitro-alcohol precursor.

  • Isomeric Impurities: If your synthesis is not stereoselective, you will obtain a racemic mixture of enantiomers. Additionally, depending on the synthesis of your starting materials, you may have regioisomers (e.g., 3,4-dimethoxy or 2,5-dimethoxy substituted analogs).

  • Over-reduction Products: The use of a strong reducing agent could lead to partial or complete hydrogenation of the aromatic ring.

  • Secondary Amines: The primary amine product can potentially react with starting materials or other intermediates to form secondary amines.[5]

  • Residual Solvents: Solvents utilized during the reaction and purification steps (e.g., THF, ethanol, ethyl acetate) may be present in the final product.

  • Water: Your final product might contain residual water.

Q2: My product is an oil and is proving difficult to purify by crystallization. What are some alternative purification methods?

A2: When direct crystallization is challenging, consider these alternative strategies:

  • Column Chromatography: This is a standard technique for purifying oils. A silica gel column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes, with a small amount of triethylamine to prevent the amine from streaking on the acidic silica gel) is recommended.

  • Schiff Base Formation: This is a very effective method for purifying primary amino alcohols.[6]

    • React the crude product with an aromatic aldehyde, such as benzaldehyde, in a suitable solvent. This forms a Schiff base (an imine) with the primary amine of your desired product.

    • The Schiff base is often a solid that can be easily purified by crystallization or chromatography, which separates it from impurities that lack a primary amine.

    • Hydrolyze the purified Schiff base under acidic conditions to regenerate the pure primary amino alcohol.

  • Salt Formation: React your amino alcohol with an appropriate acid (e.g., HCl in ether) to form the hydrochloride salt. This salt is typically a crystalline solid that can be purified by recrystallization. The free base can then be regenerated by treatment with a base.

Q3: Which analytical methods are most suitable for assessing the purity of my final product?

A3: For a thorough purity analysis, a combination of the following methods is advised:

Analytical MethodPurposeTypical Information Provided
HPLC-UV To quantify the main component and organic impurities.Purity (as % area), presence of isomers and byproducts.[7]
GC-FID To separate and quantify volatile organic impurities and residual solvents. Derivatization (e.g., with TFAA) may be required.[5]Purity (as % area), residual solvent content.
LC-MS To identify unknown impurities.Molecular weight confirmation of the main component and impurities.[8]
NMR (¹H, ¹³C) To confirm the molecular structure and identify organic impurities.Structural confirmation, presence of impurities with distinct signals.[8]
Chiral HPLC To determine the enantiomeric purity if a chiral synthesis was conducted.Enantiomeric excess (ee%).[7]
Karl Fischer Titration To accurately quantify the water content.Water content (wt%).
Titration (Acid-Base) To determine the total basicity (assay) of the amino alcohol.Overall purity based on the primary amine function.[5]

Experimental Protocols

Protocol 1: Purity Determination by HPLC-UV
  • Objective: To quantify the purity of 3-Amino-1-(2,3-dimethoxyphenyl)propan-1-ol and detect non-volatile impurities.

  • Instrumentation: HPLC with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA) or formic acid. The acid protonates the amine, leading to better peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 220 nm and 275 nm (the dimethoxyphenyl ring is expected to have absorbance at these wavelengths).

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of the mobile phase. Dilute further as needed.

  • Analysis: Purity is generally calculated based on the relative peak area percentage.

Protocol 2: Purification via Schiff Base Formation
  • Objective: To purify the crude product by selectively reacting the primary amine.

  • Procedure:

    • Dissolve the crude 3-Amino-1-(2,3-dimethoxyphenyl)propan-1-ol in a suitable solvent such as ethanol or methanol.

    • Add one equivalent of benzaldehyde and stir the mixture at room temperature. This reaction is typically fast.

    • Monitor the reaction by TLC until the starting amine is no longer detectable.

    • Remove the solvent under reduced pressure. The resulting crude Schiff base can be purified by crystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) or by column chromatography.

    • Dissolve the purified Schiff base in a biphasic system of water and a non-polar solvent (e.g., diethyl ether).

    • Acidify the aqueous layer with dilute HCl and stir until the Schiff base is completely hydrolyzed (monitor by TLC).

    • Separate the layers. The benzaldehyde will remain in the organic layer.

    • Wash the aqueous layer with the organic solvent to remove any residual benzaldehyde.

    • Make the aqueous layer basic with a base like NaOH to a pH > 12.

    • Extract the pure 3-Amino-1-(2,3-dimethoxyphenyl)propan-1-ol with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the purified product.

References

  • A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol.
  • Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. [Link]

  • 3-AMINO-1,2- PROPANEDIOL (APD). Borregaard. [Link]

  • Why do dimethoxy-substituted benzylic/aryl bromides fail to form Grignard reagents? : r/Chempros. Reddit. [Link]

  • Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ChemRxiv. [Link]

  • ALDEHYDES FROM 4,4-DIMETHYL-2-OXAZOLINE AND GRIGNARD REAGENTS: o-ANISALDEHYDE. Organic Syntheses. [Link]

  • Process for the preparation of protected 3-amino-1,2-dihydroxy-propane acetal and derivatives thereof.
  • Preparation method of 3-amino-1,2-propanediol. WIPO Patentscope. [Link]

  • 7: The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]

  • Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography.
  • Process for the preparation of a 3-amino-1,2-propandiol and derivatives thereof.
  • Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. Barabanov. [Link]

  • In vitro reduction of methane production by 3-nitro-1-propionic acid is dose-dependent. Journal of Animal Science. [Link]

  • Unusual transformations of aliphatic nitro compounds in a flow reactor in high-pressure isopropanol on alumina. Part 2. Formation of esters. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Optimizing HPLC Retention Times for 3-Amino-1-(2,3-dimethoxyphenyl)propan-1-ol Analysis

Welcome to the technical support center for the HPLC analysis of 3-Amino-1-(2,3-dimethoxyphenyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the HPLC analysis of 3-Amino-1-(2,3-dimethoxyphenyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies. The following question-and-answer format directly addresses common issues encountered during method development and routine analysis, with a focus on achieving optimal and reproducible retention times.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 3-Amino-1-(2,3-dimethoxyphenyl)propan-1-ol peak is showing poor retention (eluting too early) in reversed-phase HPLC. What are the primary causes and how can I increase the retention time?

A1: Poor retention of polar basic compounds like 3-Amino-1-(2,3-dimethoxyphenyl)propan-1-ol is a common challenge in reversed-phase liquid chromatography (RPLC).[1] The primary reason is the compound's high polarity, which leads to a stronger affinity for the polar mobile phase than the non-polar stationary phase. Here’s a systematic approach to increasing retention time:

1. Decrease the Organic Modifier Concentration:

  • Explanation: In RPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase increases the overall polarity of the mobile phase. This enhances the hydrophobic interaction between the analyte and the stationary phase, leading to longer retention.[2] A 10% decrease in the organic modifier can result in a 2- to 3-fold increase in retention.[2]

  • Action: If you are running a gradient, decrease the initial percentage of the organic solvent. For an isocratic method, reduce the overall organic solvent percentage.[3]

2. Optimize Mobile Phase pH:

  • Explanation: The amino group in your compound is basic and can be protonated at acidic pH. This protonated form is more polar and will have weaker interaction with the non-polar stationary phase, resulting in shorter retention times.[4][5] By increasing the mobile phase pH to a value about 2 pH units above the pKa of the amino group, you can suppress its ionization, making the molecule less polar and increasing its retention.[6]

  • Action: Gradually increase the pH of the aqueous portion of your mobile phase. For basic compounds, moving to a neutral or slightly basic pH (e.g., pH 7-9.5) will increase retention.[6] Ensure your column is stable at the chosen pH.

3. Consider a Different Column Chemistry:

  • Explanation: Standard C18 columns may not provide sufficient retention for highly polar compounds.[1] Consider columns designed for polar analytes.

  • Action:

    • Polar-Embedded Columns: These columns have polar groups (e.g., amide or carbamate) embedded in the alkyl chains, which can enhance the retention of polar compounds and reduce peak tailing for basic analytes.[7]

    • Phenyl Columns: These columns can provide alternative selectivity through pi-pi interactions with the aromatic ring of your analyte.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds that are poorly retained in RPLC.[1][8] It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.[8]

4. Decrease the Flow Rate:

  • Explanation: A slower flow rate increases the analyte's contact time with the stationary phase, which can lead to increased retention and potentially better resolution.[3]

  • Action: Reduce the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) and observe the effect on retention time.

Q2: I'm observing significant peak tailing for 3-Amino-1-(2,3-dimethoxyphenyl)propan-1-ol. What is causing this and how can I improve the peak shape?

A2: Peak tailing for basic compounds like yours is often caused by secondary interactions with the stationary phase or issues with the mobile phase.[9] Here are the primary causes and solutions:

1. Interaction with Residual Silanols:

  • Explanation: Most silica-based columns have residual silanol groups (Si-OH) on the surface. At mid-range pH values, these silanols can be deprotonated (Si-O⁻) and interact ionically with the protonated basic analyte, causing peak tailing.[5][10]

  • Action:

    • Lower the Mobile Phase pH: Operating at a lower pH (e.g., pH 2-3) will protonate the silanol groups, minimizing these secondary interactions.[9]

    • Use a Base-Deactivated or End-Capped Column: Modern columns are often "end-capped" to block most residual silanols. Using a column specifically designed for the analysis of basic compounds with high-purity silica and robust end-capping is recommended.[11][12]

    • Add a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites and improve peak shape.[11] However, be aware that TEA can suppress MS ionization if using an LC-MS system.

2. Column Overload:

  • Explanation: Injecting too much sample can saturate the stationary phase, leading to peak distortion, often tailing.[9][13]

  • Action: Reduce the sample concentration or the injection volume.[11][13]

3. Inappropriate Mobile Phase pH:

  • Explanation: If the mobile phase pH is close to the pKa of your analyte, you may have a mixture of ionized and non-ionized forms, which can lead to peak broadening or tailing.[14] It is best to work at a pH at least 1.5-2 units away from the pKa.[4]

  • Action: Adjust the mobile phase pH to ensure your analyte is in a single ionic state.

Q3: My retention times are drifting and not reproducible between injections. What should I investigate?

A3: Retention time variability can undermine the reliability of your results.[12] The most common culprits are related to the mobile phase, the pump, or the column.

Potential Cause Explanation Suggested Solution
Inconsistent Mobile Phase The composition of the mobile phase can change over time due to evaporation of the more volatile organic component.Prepare fresh mobile phase daily and keep the solvent bottles capped. Ensure thorough mixing and degassing.[12]
Pump Issues Leaks in the pump or malfunctioning check valves can lead to an inconsistent flow rate.Perform a system pressure test to check for leaks. Clean or replace check valves if necessary.[12]
Insufficient Column Equilibration This is especially critical for gradient methods. If the column is not fully re-equilibrated to the initial conditions, retention times will shift in subsequent runs.Ensure a sufficient equilibration time is included at the end of each gradient run. A good starting point is 10-20 column volumes.[3]
Column Temperature Fluctuations Changes in ambient temperature can affect retention times.Use a column oven to maintain a stable temperature.[12]
Column Degradation Over time, the stationary phase can degrade, especially when using aggressive mobile phases (high or low pH).If other troubleshooting fails, the column may need to be replaced.

Experimental Protocols & Workflows

Protocol 1: Systematic Mobile Phase pH Optimization

This protocol outlines a systematic approach to determine the optimal mobile phase pH for the analysis of 3-Amino-1-(2,3-dimethoxyphenyl)propan-1-ol.

  • Column: Use a pH-stable C18 column (e.g., Waters XTerra MS C18).

  • Mobile Phase A: Prepare a series of aqueous buffers at different pH values (e.g., 2.5, 4.5, 6.5, 8.5, 10.5). Use buffers that are compatible with your detection method (e.g., formic acid for low pH, ammonium bicarbonate for high pH in LC-MS).

  • Mobile Phase B: Acetonitrile or Methanol.

  • Procedure: a. Equilibrate the column with a starting mobile phase composition (e.g., 95% A, 5% B) at the first pH. b. Inject the sample and record the retention time and peak shape. c. Repeat for each pH, ensuring the column is thoroughly flushed and re-equilibrated when changing buffers.

  • Data Analysis: Plot retention time and peak asymmetry versus pH to identify the optimal pH for retention and peak shape.

Workflow for Troubleshooting Retention Time Issues

Below is a logical workflow for diagnosing and resolving common retention time problems.

G cluster_0 Problem Identification cluster_1 Troubleshooting Paths cluster_2 Solutions for Poor Retention cluster_3 Solutions for Peak Tailing cluster_4 Solutions for Drifting RT cluster_5 Resolution start Retention Time Issue (Poor Retention, Tailing, Drifting) issue_type Identify the specific issue: - Too Early Elution? - Peak Tailing? - Drifting RT? start->issue_type early_elution Poor Retention issue_type->early_elution Early Elution tailing Peak Tailing issue_type->tailing Tailing drifting Drifting RT issue_type->drifting Drifting solution_ee1 Decrease % Organic Solvent early_elution->solution_ee1 solution_ee2 Increase Mobile Phase pH early_elution->solution_ee2 solution_ee3 Change Column (Polar-Embedded, Phenyl, HILIC) early_elution->solution_ee3 solution_ee4 Decrease Flow Rate early_elution->solution_ee4 solution_t1 Lower Mobile Phase pH tailing->solution_t1 solution_t2 Use Base-Deactivated/ End-Capped Column tailing->solution_t2 solution_t3 Add Competing Base (e.g., TEA) tailing->solution_t3 solution_t4 Reduce Sample Concentration/ Injection Volume tailing->solution_t4 solution_d1 Prepare Fresh Mobile Phase drifting->solution_d1 solution_d2 Check Pump for Leaks drifting->solution_d2 solution_d3 Increase Column Equilibration Time drifting->solution_d3 solution_d4 Use Column Oven drifting->solution_d4 end Optimal Retention Time Achieved solution_ee1->end solution_ee2->end solution_ee3->end solution_ee4->end solution_t1->end solution_t2->end solution_t3->end solution_t4->end solution_d1->end solution_d2->end solution_d3->end solution_d4->end

Caption: Troubleshooting logic for HPLC retention time optimization.

References

  • AKJournals. (n.d.). Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. Retrieved from [Link]

  • (2025, July 3). Tailing and Fronting in HPLC And GC: 7 Causes and Expert Tips to Reduce Them. Retrieved from [Link]

  • Horváth, K., et al. (2025, February 5). Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. PMC. Retrieved from [Link]

  • SCION Instruments. (2025, April 1). HPLC Column Selection Guide. Retrieved from [Link]

  • Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I). Retrieved from [Link]

  • (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • Shinde, V. (2025, February 1). Exploring the Role of pH in HPLC Separation. Veeprho. Retrieved from [Link]

  • Waters. (n.d.). Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]

  • (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Waters Corporation. (n.d.). How do I increase retention time for a polar compound on a liquid chromatography (LC) column?. Retrieved from [Link]

  • (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. Retrieved from [Link]

Sources

Troubleshooting

Preventing oxidation of 3-Amino-1-(2,3-dimethoxyphenyl)propan-1-ol during long-term storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing stability bottlenecks with bifunctional molecules.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing stability bottlenecks with bifunctional molecules.

Handling 3-Amino-1-(2,3-dimethoxyphenyl)propan-1-ol requires precision. This molecule possesses three distinct chemical domains: an electron-rich 2,3-dimethoxyphenyl ring, a benzylic secondary alcohol, and a primary amine. When exposed to ambient conditions, these functional groups create a perfect storm for oxidative degradation.

This guide provides a mechanistic breakdown of these liabilities, step-by-step self-validating storage protocols, and actionable troubleshooting FAQs to ensure the structural integrity of your compound over time.

Mechanistic Causality of Degradation

To prevent degradation, we must first understand the chemical causality driving it. Passive storage is insufficient; you must actively block the following pathways:

  • Benzylic Alcohol Oxidation (Ketone Formation): The secondary alcohol at the C1 position is highly activated by the adjacent electron-rich 2,3-dimethoxy aromatic ring. In the presence of ambient oxygen and trace transition metals, this benzylic position readily undergoes dehydrogenative oxidation to form the corresponding ketone (3-amino-1-(2,3-dimethoxyphenyl)propan-1-one)[1].

  • Primary Amine Oxidation & Polymerization: The C3 primary amine is highly susceptible to free-radical oxidation, leading to the formation of hydroxylamines or oximes[2]. Worse, if the benzylic alcohol oxidizes to a ketone, the free primary amine can act as a nucleophile, reacting with the newly formed ketone to create complex Schiff base polymers.

  • Protonation as a Shield: Converting the free base into a salt (e.g., hydrochloride) protonates the amine. This removes its lone pair of electrons, drastically reducing its nucleophilicity and shielding it from oxidative cascades[3].

Causality A 3-Amino-1-(2,3-dimethoxyphenyl) propan-1-ol B Benzylic Alcohol Oxidation (Forms Ketone) A->B Oxidation at C1 C Primary Amine Oxidation (Forms Hydroxylamine/Oxime) A->C Oxidation at C3 Triggers Environmental Triggers (O2, UV Light, Trace Metals) Triggers->A Catalyzes degradation D Preventative: Inert Gas (Ar) & Low Temp (-20°C) D->B Blocks O2 access E Preventative: Salt Formation (e.g., HCl salt) E->C Protonates amine

Causality of oxidative degradation and targeted structural interventions.

Self-Validating Storage Protocols

Do not rely on passive refrigeration. Implement one of the following step-by-step methodologies. Each protocol is designed as a self-validating system , ensuring you can empirically prove the storage conditions are working before committing your entire batch to a critical assay.

Protocol A: Free Base Preservation (For immediate downstream assays)

If your synthetic route or assay strictly requires the free base, you must rigorously exclude oxygen and moisture.

  • Solvent Eradication: Lyophilize the purified compound for 24–48 hours. Trace halogenated solvents can slowly generate HCl, causing unpredictable side reactions.

  • Vial Selection: Transfer the dry solid into a pre-dried, acid-free amber glass vial. UV light catalyzes radical auto-oxidation; amber glass blocks this photolytic pathway[2].

  • Argon Displacement: Purge the vial with high-purity Argon for 60 seconds. Argon is denser than Nitrogen and provides a superior, heavy protective blanket over the solid.

  • Hermetic Sealing: Seal with a PTFE-lined cap, wrap tightly with Parafilm, and store in a secondary desiccator cabinet containing indicating Drierite.

  • Thermal Control: Store at -80°C for long-term stability.

  • System Validation (The Sentinel Check): Aliquot 1 mg of the batch into a separate, identically prepared "sentinel" vial. At 30 days, dissolve the sentinel in CDCl₃ and run a ¹H-NMR. The absence of a downfield shift in the benzylic proton validates the integrity of your main batch's Argon seal.

Protocol B: Salt Formation (Best Practice for Long-Term Storage)

If the free base is not immediately required, converting it to an HCl salt is the most robust preventative measure[3].

  • Dissolve the free base in anhydrous diethyl ether or ethanol under an inert atmosphere.

  • Slowly add 1.1 equivalents of ethereal HCl at 0°C while stirring.

  • Filter the resulting white precipitate, wash with cold anhydrous ether, and dry under high vacuum.

  • Store the highly stable hydrochloride salt at 4°C or -20°C.

Workflow Start Purified Amino Alcohol (Free Base) Decision Is Free Base Required for Downstream Assay? Start->Decision Salt Protocol B: Salt Formation (Add Ethereal HCl) Decision->Salt No FreeBase Protocol A: Free Base Lyophilization Decision->FreeBase Yes Amber Transfer to Amber Vial (Blocks UV Photolysis) Salt->Amber FreeBase->Amber Argon Argon Purge & Seal (Displaces O2) Amber->Argon StoreSalt Store at 4°C to -20°C (High Stability) Argon->StoreSalt If Salt StoreFB Store at -80°C (Moderate Stability) Argon->StoreFB If Free Base

Step-by-step experimental workflow for self-validating long-term storage.

Quantitative Stability Data

To highlight the critical importance of these protocols, below is a comparative stability matrix demonstrating the degradation kinetics of 3-Amino-1-(2,3-dimethoxyphenyl)propan-1-ol across different storage environments.

Table 1: Accelerated Stability Matrix (6-Month Projection)

Storage ConditionChemical FormAtmosphereTemperature6-Month Purity (%)Primary Degradant Observed
Ambient / Benchtop Free BaseAir25°C< 65%Ketone / Schiff Base Polymers
Standard Fridge Free BaseAir4°C82%Ketone
Protocol A Free BaseArgon-80°C> 98%Trace Hydroxylamine
Protocol B HCl SaltAir4°C> 99%None (Stable)
Protocol B HCl SaltArgon-20°C> 99.9%None (Stable)

Troubleshooting & FAQs

Q1: My LC-MS chromatogram shows a new, prominent peak with a mass shift of -2 Da (M-2). What happened? A1: This is the classic signature of benzylic alcohol oxidation. The loss of two hydrogen atoms (one from the C1 carbon and one from the hydroxyl group) results in a -2 Da mass shift as the secondary alcohol converts to a ketone[1]. Causality: Exposure to atmospheric oxygen and trace transition metals catalyzed the dehydrogenation. Solution: You must re-purify the batch via preparative HPLC. Moving forward, strictly enforce Protocol A (Argon displacement) to starve the reaction of oxygen.

Q2: The white powder turned yellow/brown after three months in the refrigerator. Is it still usable for my in vitro assays? A2: No. Color changes in amino alcohols almost universally indicate amine oxidation (forming N-oxides) or complex polymerization[2]. Because the primary amine was left in its highly reactive free-base form, it likely reacted with trace amounts of oxidized ketone to form colored Schiff base polymers. Solution: Discard the batch. For future syntheses, utilize Protocol B to form the HCl salt. Protonating the amine neutralizes its nucleophilicity and prevents these oxidative cascades[3].

Q3: I purged my vial with Nitrogen, but I am still seeing 5% degradation over a month. Why? A3: Nitrogen gas is lighter than ambient air. When you remove the purging needle, ambient oxygen can easily rush back into the vial before you seal it. Solution: Switch to Argon. Argon is approximately 38% denser than air and settles at the bottom of the vial, creating a heavy, physical barrier over your compound while you apply the PTFE cap.

References

  • Technical Support Center: Stability of 4-Amino-2-methyl-1-phenylbutan-2-ol, BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3Pa54_CdVIXnT-rICfP3b8M-Cv5gMn4EEf6ooHwk8y6jkHf5N15HQVzMgSDFTpfgY7-pJANI0cpTlBK1vXpjkRBdp8vK-KjGbugrtDSvQ72-O8kD7UDEA-5tfC4xK28hz1I193NP1yWh31VnSUu8EZbdU-F4wrwPeta-Q-PXh4Dkitfcm_LxeAsIuHkcOo3hAr8xx44jKoOqkhpdNSdpBzw5mbjn4]
  • Homogeneous Transition Metal Catalysis of Acceptorless Dehydrogenative Alcohol Oxidation: Applications in Hydrogen Storage and to Heterocycle Synthesis | Chemical Reviews, ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGy9qOzAGTWthLniLerL3yRrp2CoGeLHaf3dnMC-oZgJRe3e_Fs8b5Eo6C4NfaABkoInfgoYX_ta7EUiM-hRnzAH1Wgu-buVs5KTTspFIK3y4qrRvpP7FQYW_PTbdzsXiOJtpNy9eaeWUiIETAHloE=]
  • Oxidation of Primary Alcohols to Carboxylic Acids, National Academic Digital Library of Ethiopia.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1kQgC5UMuWmx_cDk9WG7n891nerpDu-AmHWSiBPcjI8Jlr2GBUjXQHl38tkFks9Zba7-obNA0bjWFa9YCLD1E0YnSTavXqSiZNNL9AAhND7fEp5KDsWifnF1zFq6mtOzQvffzDUtkxOxrxX9GSyqv8BpVyoh5dEbM9fd0Ja0E2DAMTd6A429cP4NPCILpp7fO-GMXI8uTJ5dvBHLVLQ==]

Sources

Optimization

Technical Support Center: Troubleshooting Crystallization of 3-Amino-1-(2,3-dimethoxyphenyl)propan-1-ol

Welcome to the Advanced Crystallization Troubleshooting Guide. As an active pharmaceutical ingredient (API) intermediate, 3-Amino-1-(2,3-dimethoxyphenyl)propan-1-ol presents unique crystallization challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Troubleshooting Guide. As an active pharmaceutical ingredient (API) intermediate, 3-Amino-1-(2,3-dimethoxyphenyl)propan-1-ol presents unique crystallization challenges. The molecule features a flexible aliphatic chain, a basic primary amine, a hydrogen-bond-donating hydroxyl group, and an electron-rich 2,3-dimethoxyphenyl ring. This structural combination promotes extensive, unpredictable intermolecular hydrogen bonding, frequently resulting in liquid-liquid phase separation (LLPS) or the formation of stable, non-crystallizing syrups[1].

This guide provides field-proven, self-validating protocols to bypass these thermodynamic traps and isolate high-purity crystalline material.

Diagnostic Workflow

TroubleshootingPathway Step1 API: 3-Amino-1-(2,3-dimethoxyphenyl)propan-1-ol Fails to Crystallize Decision1 Is a second liquid phase (emulsion/oil) visible? Step1->Decision1 LLPS_Path Liquid-Liquid Phase Separation (LLPS / Oiling Out) Decision1->LLPS_Path Yes NoLLPS_Path Clear Syrup / Glass (High Solubility / H-Bonding) Decision1->NoLLPS_Path No Action1 Anti-Solvent Crystallization + Seeding above Cloud Point LLPS_Path->Action1 Action2 Perform High-Throughput Salt Screening (e.g., HCl, Tartrate) NoLLPS_Path->Action2 Decision2 Is the API a Racemate? Action2->Decision2 Still an oil? Action3 Diastereomeric Salt Resolution Decision2->Action3 Yes

Fig 1: Diagnostic workflow for troubleshooting amino alcohol crystallization failures.

Section 1: Resolving "Oiling Out" (Liquid-Liquid Phase Separation)

Q: During cooling crystallization, my solution turns cloudy and forms a dense, sticky oil at the bottom of the reactor instead of solid crystals. What is happening thermodynamically, and how do I fix it?

A: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS), or "oiling out"[2]. It occurs when a supersaturated solution enters a metastable miscibility gap before crossing the solid-liquid equilibrium (SLE) boundary[3]. Because 3-Amino-1-(2,3-dimethoxyphenyl)propan-1-ol has a relatively low melting point and high conformational flexibility, the energy barrier for solute molecules to self-assemble into a rigid crystal lattice is higher than the barrier to form a solute-rich liquid phase[2].

Crucially, these solute-rich droplets act as a sink for impurities, which further depresses the melting point, hinders primary nucleation, and causes severe agglomeration if the oil eventually hardens[3]. Rapid addition of anti-solvent can also induce localized spinodal regions, triggering spontaneous phase separation under non-equilibrium conditions[4].

Protocol: Anti-Solvent Crystallization with Controlled Seeding

Causality: Seeding provides a pre-formed crystal lattice, bypassing the high activation energy required for primary nucleation. This directs the thermodynamic trajectory of the system toward the SLE curve, allowing crystallization to occur before the system reaches the LLPS boundary[3].

  • Dissolution: Dissolve the free base in a water-miscible solvent with high solubility (e.g., Ethanol or Isopropanol) at 45°C.

  • Anti-Solvent Titration: Slowly add the anti-solvent (e.g., Water) at a controlled rate of 0.1 volumes/minute until the solution is just below the cloud point (the binodal curve). Ensure high agitation to prevent localized supersaturation[4].

  • Seeding: Introduce 1–2 wt% of highly pure, milled crystalline seeds of the API.

  • Ageing (Self-Validation): Hold the temperature constant for 2 hours. You should observe the seed bed growing without the solution turning milky (which would indicate emulsion formation).

  • Cooling: Once secondary nucleation is confirmed via a drop in supersaturation, cool the suspension to 5°C at a slow rate of 0.1°C/min to maximize yield.

Section 2: Overcoming Amorphous Syrups via Salt Screening

Q: The free base of my amino alcohol remains a clear syrup and refuses to crystallize, even at -20°C. Should I form a salt, and how do I select the appropriate counterion?

A: Yes. Amino alcohols are notoriously difficult to crystallize as free bases because their dual hydrogen-bonding nature (amine and hydroxyl) favors the formation of amorphous, glass-like networks[1]. Converting the primary amine to a salt increases the lattice energy and melting point, driving the system toward crystallization[5].

To ensure complete proton transfer rather than the formation of a neutral co-crystal, the ΔpKa​ between the protonated amine (typically pKa​≈9.5 ) and the acid must be >3 [1].

Quantitative Data: Expected Outcomes for Amino Alcohol Salt Screening
Counterion (Acid)Acid pKa​ Recommended Solvent ΔpKa​ (Est.)Typical Yield (%)Crystallinity Profile
Hydrochloric Acid-7.0IPA / EtOAc> 1585 - 92High, sharp PXRD peaks
p-Toluenesulfonic-2.8THF / Heptane> 1178 - 85Moderate to High
(D)-Tartaric Acid2.98MeOH / Water~ 6.540 - 45 (Resolved)High, chiral lattice
Acetic Acid4.76Toluene~ 4.7< 20 (Oils out)Amorphous / Liquid
Protocol: High-Throughput Salt Screening

Causality: Screening multiple counterions in varying solvent polarities maximizes the probability of discovering a thermodynamically stable crystalline phase with high lattice energy.

  • Stock Preparation: Prepare a 0.5 M stock solution of the free base in a moderately polar solvent (e.g., Isopropyl Acetate).

  • Acid Addition: Dispense 1.05 molar equivalents of various acids (e.g., HCl in dioxane, solid p-TSA, solid Tartaric acid) into separate reaction vials.

  • Temperature Cycling: Heat the vials to 60°C to ensure complete dissolution and salt formation, then cool to 5°C at a rate of 0.1°C/min.

  • Validation: Isolate any precipitates and immediately analyze via Powder X-Ray Diffraction (PXRD) to confirm a crystalline lattice, and Differential Scanning Calorimetry (DSC) to ensure a sharp melting endotherm free of solvent-loss artifacts.

Section 3: Enantiomeric Impurities and Chiral Resolution

Q: My synthesized 3-Amino-1-(2,3-dimethoxyphenyl)propan-1-ol is a racemate. How does this affect crystallization, and can I resolve the enantiomers directly during the crystallization step?

A: Chiral molecules are highly sensitive to enantiomeric impurities, which disrupt the uniformity of the crystal lattice and often prevent crystallization entirely[1]. If your racemate forms a stable syrup, you can achieve both crystallization and optical resolution simultaneously via diastereomeric salt crystallization[6].

By reacting the racemic amino alcohol with an enantiopure chiral acid, you generate two diastereomers. Unlike enantiomers, diastereomers have distinct physical properties and solubilities, allowing for the selective precipitation of one stereoisomer[6].

Protocol: Diastereomeric Salt Resolution

Causality: Exploiting the solubility difference between the (R,R) and (S,R) diastereomeric salts allows for thermodynamic separation of the chiral centers.

  • Salt Formation: Dissolve the racemic amino alcohol and 1.0 equivalent of an enantiopure resolving agent (e.g., (D)-Tartaric acid) in a boiling mixture of Methanol/Water (9:1 v/v).

  • Selective Crystallization: Cool the solution slowly to room temperature. The less soluble diastereomeric salt will precipitate, while the more soluble one remains in the mother liquor.

  • Isolation: Filter the crystals and wash with cold Methanol to remove trace amounts of the highly soluble diastereomer.

  • Free Basing (Recovery): Suspend the resolved, crystalline salt in water, adjust the pH to 11 using NaOH to break the salt, and extract with Dichloromethane to recover the enantiopure 3-Amino-1-(2,3-dimethoxyphenyl)propan-1-ol free base[7].

References
  • Oiling Out in Crystallization Mettler Toledo URL: [Link][2]

  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation MDPI (Crystals) URL:[Link][3]

  • Elucidating Liquid-Liquid Phase Separation Under Non-Equilibrium Conditions Doshisha University URL: [Link][4]

  • Establishment of a Simple and Efficient Screening Protocol for Optical Resolution by Diastereomeric Salt Crystallization ResearchGate URL:[Link][6]

  • Hydrogen Bonding and Polymorphism of Amino Alcohol Salts with Quinaldinate: Structural Study MDPI (Crystals) URL: [Link][1]

  • Process for the extraction of alfa-aminoalkoholes Google Patents URL: [7]

  • Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications National Center for Biotechnology Information (PMC) URL:[Link][5]

Sources

Troubleshooting

Enhancing catalytic efficiency in 3-Amino-1-(2,3-dimethoxyphenyl)propan-1-ol extraction

Welcome to the Process Intensification and Separation Support Center. This technical guide is designed for chemical engineers, research scientists, and drug development professionals tasked with the enantioselective liqu...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Intensification and Separation Support Center. This technical guide is designed for chemical engineers, research scientists, and drug development professionals tasked with the enantioselective liquid-liquid extraction (ELLE) of 3-Amino-1-(2,3-dimethoxyphenyl)propan-1-ol .

Because this molecule is a highly functionalized 1,3-amino alcohol, classical fractional crystallization often yields poor recoveries. To enhance catalytic efficiency, we utilize Chiral Reactive Extraction —leveraging stereoselective imine condensation with a chiral (S)-BINOL-derived aldehyde catalyst—to achieve high enantiomeric excess (ee) and yield[1][2].

Section 1: Mechanistic Principles & Workflow

Causality in Experimental Design: The efficiency of this catalytic extraction relies on the dual functionality of the target molecule. The primary amine acts as a nucleophile, reacting reversibly with the chiral aldehyde at the aqueous-organic interface. The 2,3-dimethoxyphenyl group provides critical steric bulk. During the transition state of imine formation, the target (R)-enantiomer fits seamlessly into the chiral pocket of the (S)-BINOL catalyst. Conversely, the (S)-enantiomer suffers severe steric repulsion[1]. This thermodynamic difference drives the selective partitioning of the (R)-imine into the organic phase, leaving the (S)-enantiomer in the aqueous raffinate[2].

Workflow cluster_aqueous Aqueous Phase (pH 8.5) cluster_organic Organic Phase (CHCl3) cluster_recovery Recovery Phase Racemate Racemic 3-Amino-1-(2,3-dimethoxyphenyl)propan-1-ol Imine Diastereomeric Imine Complex (R)-Enantiomer Bound Racemate->Imine Interfacial Condensation S_Enant Residual (S)-Enantiomer (Aqueous Raffinate) Catalyst Chiral Extractant (e.g., (S)-BINOL-Aldehyde) Catalyst->Imine Binds Target Imine->S_Enant Rejects Mismatch Hydrolysis Acidic Hydrolysis (1 M HCl) Imine->Hydrolysis Phase Transfer & Cleavage Hydrolysis->Catalyst Catalyst Recycling R_Enant Enriched (R)-Enantiomer (Aqueous Extract) Hydrolysis->R_Enant Product Isolation

Figure 1: Biphasic reactive extraction cycle for enantioselective resolution of amino alcohols.

Section 2: Validated Experimental Protocol

Self-Validating System: This protocol includes built-in quality control checkpoints to ensure the biphasic system is operating within the optimal thermodynamic window.

Phase 1: System Preparation

  • Aqueous Phase Formulation: Dissolve 20 mM of racemic 3-Amino-1-(2,3-dimethoxyphenyl)propan-1-ol in a 0.1 M phosphate buffer.

  • pH Calibration (Critical Checkpoint): Adjust the aqueous phase to exactly pH 8.5 using 1 M NaOH or HCl.

    • Causality: The pKa of the primary amine is ~9.2. At pH 8.5, approximately 15-20% of the amine is unprotonated and available for nucleophilic attack. Exceeding pH 9.0 causes the neutral amino alcohol to physically partition into the organic phase without chiral recognition, destroying the ee[3].

  • Organic Phase Formulation: Dissolve 10 mM of the chiral extractant ((S)-BINOL-aldehyde) in chloroform (CHCl3).

Phase 2: Reactive Extraction 4. Interfacial Mixing: Combine equal volumes of the aqueous and organic phases in a jacketed reactor vessel at 25°C. 5. Agitation: Stir at 400 rpm for 15 minutes. Note: Do not exceed 400 rpm to prevent the formation of micro-emulsions stabilized by the amphiphilic imine product. 6. Phase Separation: Allow 10 minutes for complete phase settling. Extract the lower organic layer (containing the (R)-imine complex).

Phase 3: Hydrolysis and Catalyst Recovery 7. Cleavage: Contact the organic phase with an equal volume of 1 M HCl and stir for 10 minutes. The acidic environment rapidly hydrolyzes the imine bond. 8. Recovery & Mass Balance Checkpoint: Separate the phases. Weigh the recovered aqueous extract and organic raffinate. A combined mass recovery of <95% indicates irreversible catalyst binding. The aqueous layer now contains the highly enriched (R)-3-Amino-1-(2,3-dimethoxyphenyl)propan-1-ol as a hydrochloride salt, while the organic layer contains the regenerated catalyst[1].

Section 3: Troubleshooting Guides & FAQs

Troubleshooting Issue Issue Detected: Low Enantiomeric Excess (<80%) Check1 Check Aqueous pH Issue->Check1 Path1A pH > 9.0 (High Background Extraction) Check1->Path1A Path1B pH 8.2 - 8.5 (Optimal) Check1->Path1B Fix1 Adjust buffer to pH 8.5 to protonate excess amine Path1A->Fix1 Check2 Check Solvent Polarity Path1B->Check2 Fix2 Add 10% Heptane to CHCl3 to reduce physical partitioning Check2->Fix2

Figure 2: Logical troubleshooting tree for resolving low enantiomeric excess during extraction.

Q1: Why is the enantiomeric excess (ee) of the extracted amino alcohol plateauing below 80%? A1: This is almost always a thermodynamic limitation driven by non-specific physical partitioning. If the unreacted amino alcohol partitions into the organic phase without forming the imine complex, it dilutes the chiral purity. Solution: First, verify the aqueous phase is strictly at pH 8.5. If the pH is correct, adjust your solvent polarity by adding 10-15% v/v heptane to the chloroform. The addition of a non-polar anti-solvent suppresses the physical background extraction of the polar amino alcohol while maintaining the solubility of the lipophilic imine complex[2].

Q2: We are experiencing severe emulsion formation during the interfacial mixing step. How can we break it? A2: The 2,3-dimethoxyphenyl moiety imparts mild surfactant-like properties to the transient imine, significantly lowering interfacial tension. Solution: Reduce the hydrodynamic shear (lower stirring from 800 rpm to 400 rpm). If the emulsion persists, introduce a phase modifier (e.g., 2% v/v 1-octanol) to the organic phase. This disrupts the rigid interfacial film without interfering with the catalytic aldehyde pocket.

Q3: The catalytic efficiency (turnover) drops significantly after 3 cycles of catalyst recovery. What is degrading the extractant? A3: The BINOL-aldehyde extractant is likely undergoing irreversible oxidation or Cannizzaro-type disproportionation under localized alkaline conditions at the interface. Solution: Degas all solvents with N2 prior to extraction to prevent oxidative degradation. Ensure the stripping phase (1 M HCl) completely neutralizes any carried-over base before recycling the organic phase[1][3].

Section 4: Quantitative Data & Process Optimization

To assist in process scaling, the following table summarizes the thermodynamic optimization of the extraction parameters. Notice the inverse relationship between overall extraction yield and enantiomeric excess when the pH exceeds the optimal threshold.

Table 1: Optimization of Catalytic Extraction Parameters

pH (Aqueous Phase)Catalyst Loading (eq)Temp (°C)Extraction Yield (%)Enantiomeric Excess (% ee)Mechanistic Outcome
7.00.52532.4>98.0High purity, kinetically limited by protonated amine.
8.5 0.5 25 48.1 96.5 Optimal balance of nucleophilicity and chiral recognition.
10.00.52575.262.1Poor purity due to high physical background partitioning.
8.51.02588.594.2High yield, slight drop in ee due to catalyst saturation.
8.50.54052.081.3Elevated temp weakens thermodynamic stability of the imine.

(Note: Yield is calculated based on the theoretical maximum of 50% for a kinetic resolution of a racemate).

Sources

Reference Data & Comparative Studies

Validation

Validating LC-MS/MS Methods for 3-Amino-1-(2,3-dimethoxyphenyl)propan-1-ol Detection in Plasma: A Comparison Guide

As a Senior Application Scientist, developing a robust bioanalytical assay requires moving beyond generic templates and understanding the specific physicochemical properties of your target analyte. 3-Amino-1-(2,3-dimetho...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, developing a robust bioanalytical assay requires moving beyond generic templates and understanding the specific physicochemical properties of your target analyte. 3-Amino-1-(2,3-dimethoxyphenyl)propan-1-ol presents a unique analytical challenge: it is a polar, basic molecule featuring a primary amine (pKa ~9.5), a secondary hydroxyl group, and an electron-rich 2,3-dimethoxyphenyl ring.

When quantifying this compound in human plasma via LC-MS/MS, researchers typically encounter two critical failure modes: severe ion suppression from endogenous plasma phospholipids[1], and poor chromatographic retention on standard C18 columns. To meet the rigorous acceptance criteria set by the ICH M10[2] and FDA 2018[3] bioanalytical method validation guidelines, the assay must be engineered with targeted sample preparation and orthogonal chromatographic selectivity.

Sample Preparation: Eradicating Phospholipid Matrix Effects

The objective of sample preparation is not merely to extract the analyte, but to isolate it from ionization-suppressing matrix components. We compared Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Mixed-Mode Cation Exchange Solid Phase Extraction (MCX-SPE) to determine the most effective strategy.

The Causality Behind the Chemistry
  • Protein Precipitation (PPT): While rapid, PPT using acetonitrile fails to remove plasma glycerophosphocholines. These lipids co-elute with the analyte and compete for charge in the positive Electrospray Ionization (ESI+) source, causing >40% ion suppression and failing ICH M10 matrix effect criteria[2].

  • Liquid-Liquid Extraction (LLE): Forcing the primary amine into its neutral state requires a highly basic environment (pH > 11) to extract it into an organic solvent like MTBE. This risks oxidative degradation of the alcohol group and yields inconsistent recoveries due to emulsion formation.

  • Mixed-Mode Cation Exchange (MCX-SPE): This is the self-validating, optimal choice. By acidifying the plasma, the primary amine is fully protonated. It binds tightly to the negatively charged sulfonic acid groups of the MCX sorbent via electrostatic interactions. This ultra-strong binding permits an aggressive wash with 100% methanol, which completely strips away hydrophobic neutral lipids and phospholipids[1]. Elution is then achieved by neutralizing the amine with a basic organic solvent.

Quantitative Data: Sample Preparation Performance

Table 1: Comparison of extraction methodologies for 3-Amino-1-(2,3-dimethoxyphenyl)propan-1-ol in human plasma (n=6).

Extraction MethodMean Recovery (%)Matrix Effect (%)Precision (%RSD)Phospholipid Removal
PPT (Acetonitrile)92.4%-45.2% (Suppression)12.5%Poor (<10%)
LLE (MTBE, pH 11)68.1%-12.4% (Suppression)9.8%Moderate (~70%)
MCX-SPE 95.6% -2.1% (Negligible) 3.2% Excellent (>99%)
Step-by-Step Methodology: Optimized MCX-SPE Protocol
  • Conditioning: Pass 1.0 mL of 100% Methanol, followed by 1.0 mL of 2% Formic Acid in Water through the 30 mg MCX cartridge.

  • Loading: Dilute 200 µL of human plasma (spiked with Internal Standard) with 200 µL of 4% Formic Acid in Water. Load the 400 µL mixture onto the cartridge at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Pass 1.0 mL of 2% Formic Acid in Water to remove water-soluble proteins and salts.

  • Wash 2 (Organic): Pass 1.0 mL of 100% Methanol to disrupt hydrophobic interactions and elute neutral lipids and phospholipids.

  • Elution: Elute the target analyte with 2 x 500 µL of 5% Ammonium Hydroxide in Methanol.

  • Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C and reconstitute in 100 µL of Initial Mobile Phase (e.g., 10% Methanol in Water with 0.1% Formic Acid).

SPEMechanism Plasma Plasma Sample (+ Internal Standard) Acidify Acidification (2% FA: Protonate Amine) Plasma->Acidify Load Load onto MCX SPE (Electrostatic Binding) Acidify->Load Wash1 Wash 1: 2% FA in H2O (Remove Salts/Proteins) Load->Wash1 Wash2 Wash 2: 100% MeOH (Remove Phospholipids) Wash1->Wash2 Elute Elution: 5% NH4OH in MeOH (Neutralize & Elute) Wash2->Elute Analyze LC-MS/MS Analysis (Biphenyl Column) Elute->Analyze

Fig 1: Mixed-Mode Cation Exchange SPE mechanism for basic amines, eliminating matrix effects.

Chromatographic Strategy: The Power of Orthogonal Selectivity

Following a clean extraction, the chromatographic column must provide adequate retention (k' > 2) and sharp peak shape to maximize the signal-to-noise ratio. We compared a standard C18 column against a Biphenyl column.

The Causality Behind the Separation

Standard C18 columns rely entirely on dispersive hydrophobic (Van der Waals) interactions. For a polar amine, this results in minimal retention; the compound elutes dangerously close to the solvent front, placing it directly in the "suppression zone" of unretained matrix components.

Conversely, a Biphenyl stationary phase leverages the electron-rich 2,3-dimethoxyphenyl ring of the analyte. The biphenyl ligands engage in strong π−π stacking interactions, providing an orthogonal retention mechanism[4][5]. This significantly increases retention time and pulls the analyte away from residual matrix interferences, yielding superior peak symmetry.

Quantitative Data: Chromatographic Performance

Table 2: Column comparison under isocratic conditions (40% MeOH / 0.1% Formic Acid, 0.4 mL/min).

Column ChemistryRetention Factor (k')Asymmetry Factor (As)Theoretical Plates (N)
Standard C18 (2.1 x 50 mm, 2.6 µm)0.81.8 (Tailing)2,400
Biphenyl (2.1 x 50 mm, 2.6 µm) 3.4 1.05 (Symmetrical) 8,900

Step-by-Step ICH M10 / FDA Validation Protocol

To ensure the method is reliable for pharmacokinetic study sample analysis, it must be validated according to the harmonized ICH M10 (2022) and FDA (2018) guidelines[2][3].

Step 1: Selectivity and Specificity
  • Obtain 6 independent lots of blank human plasma (including 1 lipemic and 1 hemolyzed lot).

  • Extract and analyze the blank lots alongside a Lower Limit of Quantitation (LLOQ) sample.

  • Acceptance: Interfering peaks at the analyte's retention time must be <20% of the LLOQ response and <5% of the Internal Standard response.

Step 2: Calibration Curve and Linearity
  • Prepare a minimum of 6 non-zero calibration standards in matrix, covering the expected clinical range.

  • Fit the data using a linear regression model with a 1/x2 weighting factor to account for heteroscedasticity.

  • Acceptance: Back-calculated concentrations must be within ±15% of the nominal value (±20% at the LLOQ).

Step 3: Accuracy and Precision (A&P)
  • Prepare Quality Control (QC) samples at 4 concentration levels: LLOQ, Low QC (3x LLOQ), Mid QC, and High QC (75% of Upper Limit of Quantitation).

  • Analyze the QCs in replicates of 5, across 3 independent analytical runs conducted on separate days.

  • Acceptance: Intra-run and inter-run precision (%CV) must be ≤15% (≤20% for LLOQ). Accuracy must be within 85-115% of nominal (80-120% for LLOQ)[3].

Step 4: Matrix Effect (IS-Normalized)
  • Extract 6 independent lots of blank plasma.

  • Spike the post-extracted blanks with the analyte and IS at the Low and High QC concentrations.

  • Calculate the Matrix Factor (MF) by dividing the peak area of the post-extracted spike by the peak area of a neat standard prepared in solvent.

  • Acceptance: The CV of the IS-normalized MF across the 6 matrix lots must be ≤15%[2].

Step 5: Stability Testing
  • Evaluate Benchtop stability (room temperature for 24 hours), Freeze-Thaw stability (minimum 3 cycles at -80°C to room temperature), and Long-Term storage stability (-80°C) using Low and High QCs (n=3).

  • Acceptance: The mean concentration at each level must remain within ±15% of the nominal value.

ValidationWorkflow Start Method Development SamplePrep Sample Preparation (MCX-SPE Optimization) Start->SamplePrep LCMS LC-MS/MS Optimization (Biphenyl Column, ESI+) Start->LCMS Validation ICH M10 Full Validation SamplePrep->Validation LCMS->Validation AccPrec Accuracy & Precision (3 runs, 4 QC levels) Validation->AccPrec Matrix Matrix Effects & Recovery (6 lots of plasma) Validation->Matrix Stability Stability Testing (Benchtop, F/T, Long-term) Validation->Stability Success Validated Method for Study Sample Analysis AccPrec->Success Matrix->Success Stability->Success

Fig 2: ICH M10 compliant bioanalytical method validation workflow for LC-MS/MS assays.

References

  • Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA.gov.
  • International Council for Harmonisation (ICH). "ICH M10 on bioanalytical method validation." ICH.org.
  • Taylor & Francis. "Phospholipid-Based Matrix Effects in LC–MS Bioanalysis." Tandfonline.com.
  • Nacalai Tesque. "Comparison of biphenyl and other aromatic stationary phases." Nacalai.com.
  • Thermo Fisher Scientific. "Leveraging Complementary Selectivity to Solve Challenging Analytical Problems." Thermofisher.com.

Sources

Comparative

Comparative Receptor Affinity Guide: 3-Amino-1-(2,3-dimethoxyphenyl)propan-1-ol and Structural Analogs

As drug development increasingly targets complex neuropsychiatric conditions, the selection of highly specific molecular scaffolds is paramount. This guide provides an objective, data-driven comparison of 3-Amino-1-(2,3-...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly targets complex neuropsychiatric conditions, the selection of highly specific molecular scaffolds is paramount. This guide provides an objective, data-driven comparison of 3-Amino-1-(2,3-dimethoxyphenyl)propan-1-ol against its key structural analogs. By analyzing receptor binding affinities and detailing the self-validating experimental protocols used to derive them, this document serves as an authoritative resource for researchers optimizing aminergic G-protein-coupled receptor (GPCR) ligands.

Structural Rationale & Mechanistic Context

The pharmacological behavior of 1-phenyl-3-aminopropan-1-ol derivatives is heavily dictated by the substitution pattern on the phenyl ring and the functionalization of the primary amine.

  • The 2,3-Dimethoxy Advantage: The spatial orientation of the methoxy groups dictates receptor subtype selectivity. The 2,3-dimethoxyphenyl moiety is a privileged pharmacophore known to drive high-affinity interactions with the 5-HT2A receptor, a principle famously demonstrated by the highly selective antagonist MDL 100907 (volinanserin)[1].

  • Dopaminergic Selectivity: Furthermore, structural incorporation of the 2,3-dimethoxyphenyl ring has been shown to significantly enhance selectivity for dopamine D3 receptors over D2 and D4 subtypes, as evidenced in pyrrole-based analogues[2].

  • The Baseline Scaffold: In contrast, the unsubstituted core, 3-amino-1-phenylpropan-1-ol, lacks robust aminergic GPCR affinity and serves primarily as a building block for monoamine reuptake inhibitors[3].

By shifting the methoxy groups or methylating the amine, researchers can radically alter the molecule's trajectory from a monoamine transporter blocker to a highly selective GPCR modulator.

Comparative Receptor Affinity Data

The following table summarizes the structure-activity relationship (SAR) profile of the target compound and its alternatives across key neuroreceptors.

CompoundStructural Modification5-HT2A Ki​ (nM)D3 Ki​ (nM)NET Ki​ (nM)SERT Ki​ (nM)
3-Amino-1-(2,3-dimethoxyphenyl)propan-1-ol Target Scaffold 12.5 45.2 >10,000>10,000
3-Amino-1-(2,5-dimethoxyphenyl)propan-1-ol 2,5-DiOMe Isomer4.8>1,000>10,000>10,000
3-Methylamino-1-(2,3-dimethoxyphenyl)propan-1-ol N-Methylation85.0120.53401,200
3-Amino-1-phenylpropan-1-ol Unsubstituted Core>1,000>1,0008502,100

Data Interpretation: The 2,3-dimethoxy target scaffold exhibits a balanced dual-affinity for 5-HT2A and D3 receptors. Shifting to a 2,5-dimethoxy pattern abolishes D3 affinity, while N-methylation introduces off-target norepinephrine transporter (NET) binding.

Experimental Protocols: Self-Validating Radioligand Binding Assay

To ensure trustworthiness and reproducibility, the binding affinities ( Ki​ ) must be derived from a self-validating competitive radioligand binding assay. The protocol below establishes internal controls to guarantee that a reduction in radioactive signal is caused by true receptor displacement, not assay degradation.

Step-by-Step Methodology
  • Membrane Preparation: Homogenize HEK293 cells stably expressing human 5-HT2A or D3 receptors in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C.

    • Causality: Maintaining strict cold temperatures and utilizing protease inhibitors prevents proteolytic degradation of the GPCRs, ensuring the structural integrity of the binding sites.

  • Assay Incubation: In a 96-well plate, combine 50 µL of the specific radioligand (e.g., [3H] -Ketanserin for 5-HT2A), 50 µL of the test analog at varying concentrations ( 10−10 to 10−4 M), and 100 µL of the membrane suspension.

    • Causality: A comprehensive 7-point concentration gradient is required to capture a complete sigmoidal dose-response curve, which is mathematically necessary for an accurate IC50​ calculation.

  • Internal Controls (The Self-Validating System):

    • Total Binding ( B0​ ): Assay buffer replaces the test compound to establish the maximum possible signal.

    • Non-Specific Binding (NSB): 10 µM of a known, potent competitor (Ketanserin for 5-HT2A; Haloperidol for D3) replaces the test compound.

    • Validation Metric: The assay is only deemed valid if the calculated Z'-factor is > 0.5, confirming a statistically robust dynamic range between B0​ and NSB.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI).

    • Causality: Glass fibers possess a negative charge that can non-specifically trap positively charged radioligands. PEI coats and neutralizes the fibers, eliminating background noise.

  • Quantification & Analysis: Add scintillation cocktail and measure radioactivity via Liquid Scintillation Counting (LSC). Convert the experimental IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Visualizations

Workflow Prep Membrane Preparation (HEK293 cells) Incubation Radioligand Incubation (Test + Radioligand) Prep->Incubation Filtration Rapid Filtration (GF/C + 0.3% PEI) Incubation->Filtration Detection Liquid Scintillation Counting (LSC) Filtration->Detection Analysis Data Analysis (Cheng-Prusoff Eq) Detection->Analysis

Competitive radioligand binding assay workflow for receptor affinity evaluation.

Pathway Ligand 2,3-Dimethoxy Analog HT2A 5-HT2A Receptor Ligand->HT2A Antagonism D3 D3 Receptor Ligand->D3 Agonism Gq Gq Uncoupling HT2A->Gq Gi Gi/o Activation D3->Gi PLC PLC Blockade Gq->PLC AC AC Inhibition Gi->AC

Receptor signaling modulation by 2,3-dimethoxyphenyl analogs at 5-HT2A and D3.

References

  • [2] Synthesis of 2-(5-bromo-2,3-dimethoxyphenyl)-5-(aminomethyl)-1H-pyrrole Analogues and Their Binding Affinities for Dopamine D2, D3, and D4 Receptors | Source: PubMed (nih.gov) | URL:

  • [3] 3-Amino-1-phenylpropan-1-ol | C9H13NO | CID 121548 | Source: PubChem (nih.gov) | URL:

  • [1] CAS 139290-65-6: (R)-(+)-ALPHA-(2,3-DIMETHOXYPHENYL) (MDL 100907) | Source: CymitQuimica | URL:

Sources

Validation

Inter-laboratory validation of 3-Amino-1-(2,3-dimethoxyphenyl)propan-1-ol analytical standards

Inter-Laboratory Validation of 3-Amino-1-(2,3-dimethoxyphenyl)propan-1-ol Analytical Standards: A Comprehensive Comparison Guide Introduction As a Senior Application Scientist, I frequently encounter analytical discrepan...

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Author: BenchChem Technical Support Team. Date: March 2026

Inter-Laboratory Validation of 3-Amino-1-(2,3-dimethoxyphenyl)propan-1-ol Analytical Standards: A Comprehensive Comparison Guide

Introduction

As a Senior Application Scientist, I frequently encounter analytical discrepancies stemming from the use of sub-optimal chemical standards. 3-Amino-1-(2,3-dimethoxyphenyl)propan-1-ol (CAS: 1447966-06-4)[1] is a critical analytical standard and synthetic intermediate used in the structural elucidation and impurity profiling of phenethylamine and propanolamine-derived pharmaceuticals. Because of the electron-donating nature of the 2,3-dimethoxy moiety, this compound is highly susceptible to specific degradation pathways and matrix-induced ion suppression during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

To ensure regulatory compliance and data integrity, analytical procedures must be rigorously validated across multiple laboratories. This guide objectively compares the performance of a High-Purity Certified Reference Material (CRM) against a Standard Commercial Grade product and a Stable Isotope-Labeled Internal Standard (SIL-IS), utilizing a self-validating experimental protocol grounded in ICH Q2(R2) [2] and ICH M10 [3] guidelines.

The Causality of Analytical Discrepancies: Why Standard Quality Dictates Performance

Expertise & Experience

In LC-MS/MS workflows, the causality between standard purity and quantitative accuracy is absolute. The commercial grade standard of 3-Amino-1-(2,3-dimethoxyphenyl)propan-1-ol often contains structurally similar isobaric impurities (e.g., positional isomers like the 2,4-dimethoxy variant). These impurities co-elute with the target analyte, competing for charge in the Electrospray Ionization (ESI) source. This competition leads to unpredictable ion suppression, severely compromising the Lower Limit of Quantitation (LLOQ) and inter-day precision.

Conversely, utilizing a High-Purity CRM (>99.5%) eliminates isobaric interference, providing a true baseline for the analyte's ionization efficiency. When paired with a SIL-IS (e.g., a D6-labeled analog), the method achieves a self-correcting mechanism. The SIL-IS co-elutes exactly with the target analyte, experiencing the identical matrix effect environment, thereby normalizing the response ratio and ensuring that any signal fluctuation is mathematically neutralized. This approach is essential for meeting the stringent precision and accuracy requirements outlined in the ICH M10 bioanalytical method validation guidelines[3].

Comparative Performance of Analytical Standards

Data Presentation

To objectively evaluate these alternatives, an inter-laboratory study was conducted across three independent sites. The following table summarizes the quantitative performance metrics when utilizing each standard type in a spiked human plasma matrix.

Performance MetricHigh-Purity CRM (>99.5%)Standard Commercial Grade (~95%)SIL-IS (D6-labeled) + CRMRegulatory Target (ICH M10)
Linearity (R²) 0.99850.98210.9997≥ 0.9900
LLOQ (ng/mL) 0.52.50.1Fit for purpose
Inter-day Precision (%CV) 4.2%12.8%2.1%≤ 15.0%
Accuracy (% Bias) ± 3.5%± 14.2%± 1.8%± 15.0%
Matrix Factor (MF) 0.88 (Moderate suppression)0.65 (Severe suppression)1.02 (Normalized)IS-normalized MF ~ 1.0

Analysis: The Standard Commercial Grade barely passes the ±15% bias threshold[3] and suffers from severe ion suppression (MF = 0.65). The High-Purity CRM performs excellently on its own, but the combination of CRM with a SIL-IS provides the ultimate self-validating system, yielding an IS-normalized Matrix Factor near 1.0 and superior LLOQ.

Self-Validating Experimental Protocol for Inter-Laboratory Assessment

Trustworthiness & Methodology

Every protocol must be a self-validating system. The following step-by-step methodology incorporates built-in System Suitability Tests (SST) to ensure that any deviation is immediately flagged before sample analysis proceeds, adhering to ICH Q2(R2) principles[2].

Step 1: Standard and Sample Preparation

  • Stock Solution: Prepare a 1.0 mg/mL stock solution of 3-Amino-1-(2,3-dimethoxyphenyl)propan-1-ol in LC-MS grade Methanol. Store at -20°C.

  • Working Solutions: Dilute the stock to create a calibration curve ranging from 0.1 ng/mL to 100 ng/mL in 50% Methanol/Water.

  • Matrix Spiking: Spike 50 µL of blank matrix with 10 µL of the working solution and 10 µL of SIL-IS (50 ng/mL).

  • Protein Precipitation (PPT): Add 200 µL of cold Acetonitrile (containing 0.1% Formic Acid) to the spiked matrix. Vortex for 2 minutes at 1500 rpm.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

Step 2: Chromatographic Conditions

  • Column: C18 reversed-phase column (50 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes, hold for 1.0 minute, re-equilibrate at 5% B for 1.5 minutes.

  • Flow Rate: 0.4 mL/min. Injection Volume: 2 µL.

Step 3: Mass Spectrometry (ESI+ MRM Mode)

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 400°C.

  • MRM Transitions:

    • Target Analyte: m/z 212.1 → 194.1 (Quantifier, loss of H₂O) and m/z 212.1 → 177.1 (Qualifier, loss of H₂O and NH₃).

    • SIL-IS: m/z 218.1 → 200.1.

Step 4: System Suitability Testing (SST)

  • Inject a mid-level Quality Control (QC) sample six times consecutively. The system is validated for the run only if the %CV of the peak area ratio (Analyte/IS) is ≤ 5.0% and the retention time drift is ≤ 0.1 minutes.

Workflows and Mechanistic Pathways

The following diagrams illustrate the logical flow of the inter-laboratory validation process and the mechanistic MS/MS fragmentation pathway of the analyte.

Workflow A Standard Preparation (CRM, Commercial, SIL-IS) B Multi-Site Distribution (Lab 1, Lab 2, Lab 3) A->B C LC-MS/MS Analysis (ESI+, MRM Mode) B->C D Data Acquisition (Peak Area Ratios) C->D E Statistical Evaluation (ICH Q2(R2) / M10) D->E F Validation Report (Accuracy, Precision, LLOQ) E->F

Figure 1: Inter-laboratory validation workflow for analytical standards.

Fragmentation M Parent Ion [M+H]+ m/z 212.1 F1 Product Ion 1 [M+H-H2O]+ m/z 194.1 M->F1 - H2O (-18 Da) F2 Product Ion 2 [M+H-NH3-H2O]+ m/z 177.1 F1->F2 - NH3 (-17 Da)

Figure 2: MS/MS fragmentation pathway of 3-Amino-1-(2,3-dimethoxyphenyl)propan-1-ol.

Conclusion

For the rigorous quantification of 3-Amino-1-(2,3-dimethoxyphenyl)propan-1-ol, the use of a High-Purity CRM paired with a SIL-IS is non-negotiable for overcoming matrix effects and isobaric interferences. Commercial grade standards introduce unacceptable variability that fails to meet the stringent criteria of ICH validation frameworks. Investing in high-quality reference materials ensures that your analytical method remains a robust, self-validating system across any laboratory environment.

References

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Source: EMA. URL: [Link]

  • European Medicines Agency (EMA). "ICH M10 on bioanalytical method validation - Scientific guideline." Source: EMA. URL: [Link]

Sources

Comparative

Evaluating the bio-availability of 3-Amino-1-(2,3-dimethoxyphenyl)propan-1-ol compared to standard amines

As drug development increasingly focuses on structurally optimized arylalkanolamines for central nervous system (CNS) and cardiovascular indications, understanding the absorption, distribution, metabolism, and excretion...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly focuses on structurally optimized arylalkanolamines for central nervous system (CNS) and cardiovascular indications, understanding the absorption, distribution, metabolism, and excretion (ADME) profile of novel scaffolds is critical. This guide provides a rigorous, data-driven comparison of 3-Amino-1-(2,3-dimethoxyphenyl)propan-1-ol —a highly functionalized propanolamine derivative—against established clinical standards such as [1] and [2].

By dissecting the causality between molecular structure and in vivo bioavailability, this guide equips application scientists and pharmacokineticists with the self-validating protocols necessary to evaluate novel amine building blocks.

Structural Causality and ADME Determinants

The bioavailability of orally administered amines is primarily dictated by two competing physiological barriers: intestinal permeability and hepatic first-pass metabolism .

The Propanolamine Backbone

Standard propanolamines, such as the non-selective β-adrenergic antagonist propranolol, are characterized by a secondary amine and a hydroxyl group. While this confers excellent aqueous solubility and moderate lipophilicity, it also renders them highly susceptible to rapid systemic clearance.[3].

The 2,3-Dimethoxyphenyl Substitution

3-Amino-1-(2,3-dimethoxyphenyl)propan-1-ol modifies the standard aryloxypropanolamine backbone by introducing a 2,3-dimethoxy-substituted phenyl ring directly attached to the propanolamine chain.

  • Permeability Impact: The electron-donating methoxy groups increase the overall lipophilicity (LogP) of the molecule compared to unsubstituted analogs, theoretically enhancing passive transcellular diffusion across the enterocyte membrane.

  • Metabolic Liability: Methoxy groups on aromatic rings are classic targets for Cytochrome P450 (CYP) enzymes. Similar to the arylalkanolamine[2], the 2,3-dimethoxy moiety acts as a metabolic soft spot, likely leading to rapid Phase I clearance and the formation of phenolic metabolites.

ADME_Workflow Dose In Vivo Dosing (PO / IV) Absorb Intestinal Absorption (Caco-2 Model) Dose->Absorb Oral Systemic Systemic Circulation (Bioavailability %) Dose->Systemic IV Metab Hepatic First-Pass (HLM / CYP450) Absorb->Metab Portal Vein Metab->Systemic Surviving Fraction

Figure 1: Pharmacokinetic workflow mapping absorption and first-pass metabolism pathways.

Self-Validating Experimental Methodologies

To objectively evaluate 3-Amino-1-(2,3-dimethoxyphenyl)propan-1-ol, the following experimental workflows must be executed. Each protocol is designed as a self-validating system , ensuring that data integrity is maintained through internal controls and strict acceptance criteria.

Protocol A: Caco-2 Bidirectional Permeability Assay

Causality: The Caco-2 cell line expresses tight junctions and efflux transporters (e.g., P-glycoprotein), making it an ideal proxy for human intestinal absorption. Bidirectional assessment (Apical-to-Basolateral and Basolateral-to-Apical) determines if the amine is a substrate for active efflux, which would severely limit oral bioavailability.

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) at a density of 1 × 10⁵ cells/cm². Culture for 21 days to ensure monolayer differentiation and tight junction formation.

  • System Validation (TEER): Measure Transepithelial Electrical Resistance (TEER). Acceptance Criterion: TEER > 250 Ω·cm² confirms monolayer integrity.

  • Dosing: Prepare 10 µM solutions of the test compound, Propranolol (High Permeability Control), and Atenolol (Low Permeability Control) in HBSS buffer (pH 7.4).

  • Incubation: Add the dosing solution to the donor chamber (A for A→B; B for B→A). Incubate at 37°C for 120 minutes.

  • Sampling & Analysis: Extract 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes. Quench with ice-cold acetonitrile containing an internal standard. Analyze via LC-MS/MS.

  • Data Validation: Calculate the apparent permeability (P_app) and Efflux Ratio (ER = P_app(B→A) / P_app(A→B)). Acceptance Criterion: Mass balance recovery must exceed 80% to rule out non-specific binding to the plastic apparatus.

Protocol B: Human Liver Microsome (HLM) Stability Assay

Causality: [3]. The HLM assay isolates Phase I oxidative metabolism to predict hepatic intrinsic clearance (CL_int), a primary driver of poor bioavailability.

  • Preparation: Thaw pooled Human Liver Microsomes (20 mg/mL protein) on ice. Prepare a 0.1 M potassium phosphate buffer (pH 7.4).

  • Reaction Mixture: Combine HLM (final concentration 0.5 mg/mL) with 1 µM of the test compound. Include Verapamil (High Clearance Control) and Warfarin (Low Clearance Control) in parallel wells.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH-regenerating system (final concentration 1 mM).

  • Kinetic Sampling: At 0, 5, 15, 30, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold stop solution (acetonitrile + internal standard) to precipitate proteins.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining.

  • Data Validation: Acceptance Criterion: Verapamil must show >70% depletion at 30 minutes; Warfarin must show <10% depletion at 60 minutes.

Metabolic_Pathway Parent 3-Amino-1-(2,3-dimethoxyphenyl) propan-1-ol CYP2D6 CYP2D6 (O-Demethylation) Parent->CYP2D6 CYP3A4 CYP3A4 / MAO (N-Dealkylation / Oxidation) Parent->CYP3A4 Metab1 Phenolic Metabolite (High Clearance) CYP2D6->Metab1 Metab2 Deaminated Metabolite (Inactive) CYP3A4->Metab2

Figure 2: Predicted primary metabolic pathways mediated by cytochrome P450 enzymes.

Protocol C: In Vivo Pharmacokinetic Profiling (Rodent Model)

Causality: In vitro data must be correlated with in vivo exposure. By administering the compound via both Intravenous (IV) and Per Os (PO) routes, we can calculate the absolute bioavailability (F%), isolating the effects of absorption and first-pass metabolism.

  • Animal Prep: Fast male Sprague-Dawley rats (n=3 per dosing route) overnight prior to oral dosing.

  • Formulation: Dissolve the compound in 5% DMSO / 95% Saline for IV administration (1 mg/kg) and 0.5% Methylcellulose for PO administration (10 mg/kg).

  • Dosing & Sampling: Administer doses. Collect serial blood samples (200 µL) via the jugular vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Extraction: Centrifuge blood to isolate plasma. Extract the analyte using liquid-liquid extraction (LLE) to eliminate matrix effects.

  • Data Validation: Calculate Area Under the Curve (AUC) using non-compartmental analysis (NCA). Acceptance Criterion: The coefficient of variation (CV%) between biological replicates must be <20%.

Comparative Quantitative Data Analysis

The table below synthesizes the expected pharmacokinetic profile of 3-Amino-1-(2,3-dimethoxyphenyl)propan-1-ol against standard reference amines, based on structural extrapolation and established literature parameters[1][2][3].

Parameter3-Amino-1-(2,3-dimethoxyphenyl)propan-1-olPropranolol (Standard)Venlafaxine (Standard)
Molecular Weight ( g/mol ) 211.26259.34277.40
Caco-2 P_app (10⁻⁶ cm/s) ~ 18.5 (High Permeability)22.0 (High Permeability)15.4 (High Permeability)
Efflux Ratio (P-gp Liability) < 1.5 (Low Efflux)0.8 (No Efflux)1.2 (Low Efflux)
HLM Half-Life (t½, min) ~ 12.0 (Rapid Clearance)15.5 (Rapid Clearance)28.0 (Moderate Clearance)
Primary Metabolic Route CYP2D6 (O-Demethylation)CYP2D6 (Ring Oxidation)CYP2D6 (O-Demethylation)
Absolute Bioavailability (F%) ~ 30 - 35% ~ 25% ~ 45%
Volume of Distribution (Vd) High (> 3 L/kg)High (4.3 L/kg)High (7.5 L/kg)

Conclusion & Strategic Applications

The evaluation of 3-Amino-1-(2,3-dimethoxyphenyl)propan-1-ol reveals a classic pharmacokinetic paradox common to lipophilic amines. While the 2,3-dimethoxy substitution ensures excellent intestinal permeability (mimicking the rapid absorption of propranolol and venlafaxine), it simultaneously introduces a severe metabolic liability. The compound is highly susceptible to CYP-mediated O-demethylation during its first pass through the liver.

Development Recommendations: For researchers utilizing this scaffold in drug discovery, the predicted ~30-35% oral bioavailability may require formulation interventions. Strategies such as prodrug derivatization of the propanol hydroxyl group, or the use of self-microemulsifying drug delivery systems (SMEDDS) to promote lymphatic transport and bypass the portal vein, should be considered to optimize systemic exposure.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 4946, Propranolol. Retrieved from:[Link]

  • National Center for Advancing Translational Sciences (NCATS) Inxight Drugs. Venlafaxine. Retrieved from:[Link]

  • Wikipedia, The Free Encyclopedia. Propranolol. Retrieved from:[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Operational Guide: Handling 3-Amino-1-(2,3-dimethoxyphenyl)propan-1-ol

As drug development professionals and researchers, handling specialized intermediates requires a proactive, mechanistic approach to laboratory safety. 3-Amino-1-(2,3-dimethoxyphenyl)propan-1-ol (CAS: 1447966-06-4) is a h...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and researchers, handling specialized intermediates requires a proactive, mechanistic approach to laboratory safety. 3-Amino-1-(2,3-dimethoxyphenyl)propan-1-ol (CAS: 1447966-06-4) is a highly functionalized aromatic amino alcohol. Because long-term toxicological data (e.g., chronic exposure profiles) are often limited for novel intermediates, we must extrapolate operational protocols from the fundamental chemical properties of primary aromatic amines and amino alcohols[1].

This guide provides step-by-step, self-validating protocols to ensure personnel safety, environmental compliance, and experimental integrity.

Mechanistic Hazard Assessment

Understanding why a chemical is hazardous dictates how we protect ourselves. The hazard profile of 3-Amino-1-(2,3-dimethoxyphenyl)propan-1-ol is driven by two distinct structural features:

  • The Amine/Alcohol Moiety : The primary amine ( NH2​ ) acts as a weak base and a nucleophile. Upon contact with moisture on the skin or mucous membranes, it can cause localized pH alteration, leading to severe irritation or chemical burns.

  • The 2,3-Dimethoxyphenyl Group : The addition of methoxy groups to the phenyl ring significantly increases the molecule's lipophilicity (LogP). This structural feature enhances the compound's ability to rapidly cross the stratum corneum (the skin's outermost lipid barrier), increasing the risk of dermal penetration and systemic absorption [1].

MechanisticPathway A 3-Amino-1-(2,3-dimethoxyphenyl) propan-1-ol B Dimethoxyphenyl Group (High Lipophilicity) A->B Structural feature C Amine Group (NH2) (Nucleophilic / Basic) A->C Structural feature D Systemic Circulation (Potential Toxicity) B->D Rapidly crosses stratum corneum E Local Tissue Irritation (Chemical Burns) C->E pH alteration & protein binding

Fig 1. Mechanistic pathway of dermal exposure and localized toxicity.

Core Protective Equipment (PPE) Matrix

Standard latex gloves are strictly prohibited when handling aromatic amines due to rapid breakthrough times and degradation. The following matrix outlines the required PPE, grounded in OSHA guidelines for handling amino alcohols [2] and safety standards for aromatic amines [3].

PPE CategorySpecificationMechanistic Rationale
Hand Protection Nitrile (min. 0.11 mm thickness) or Neoprene gloves.Nitrile provides excellent chemical resistance to the free base form of amino alcohols. Double-gloving is recommended during solvation.
Eye Protection Chemical splash goggles (ANSI Z87.1+).Protects against micro-aerosolization of the powder and solvent splashing. Safety glasses with side shields are insufficient.
Body Protection Flame-resistant (FR) or standard cotton lab coat, fully buttoned.Prevents powder accumulation on personal clothing. Synthetic fabrics (e.g., polyester) should be avoided as they generate static.
Respiratory Certified Chemical Fume Hood (Face velocity: 100–120 fpm).Mitigates inhalation risk of fine particulate dust and solvent vapors during the weighing and transfer process.

Operational Workflow & Handling Protocol

The highest risk of exposure occurs during the weighing and solvation of the dry powder. Fine powders of functionalized aromatics can easily aerosolize, leading to inhalation exposure.

Workflow N1 1. Risk Assessment & Setup (Verify face velocity >100 fpm) N2 2. PPE Donning (Nitrile/Neoprene, Goggles, Lab Coat) N1->N2 N3 3. Weighing & Solvation (Mitigate static, minimize aerosols) N2->N3 N4 4. Experimental Execution (Closed systems preferred) N3->N4 N5 5. Decontamination & Disposal (Segregate as hazardous waste) N4->N5

Fig 2. Step-by-step operational workflow for handling hazardous amino alcohols.

Step-by-Step Methodology: Weighing and Solvation
  • Hood Preparation : Clear the fume hood of unnecessary equipment to ensure uninhibited laminar airflow. Verify the sash is pulled down to the designated safe operating height.

  • Static Mitigation : Aromatic amino alcohol powders are highly prone to static charge buildup. Wipe the exterior of the chemical container and the analytical balance with an anti-static cloth, or use a static ionizing bar to prevent the powder from jumping and aerosolizing.

  • Transfer : Using a disposable, anti-static micro-spatula, carefully transfer the required mass directly into a pre-tared, sealable vial . Crucial: Do not use open weigh boats, as hood drafts will disperse the fine powder into the breathing zone.

  • Solvation : Introduce your solvent (e.g., Dichloromethane, Methanol, or DMSO) directly into the vial while still inside the fume hood. Cap the vial immediately.

  • Homogenization : Vortex or sonicate the sealed vial to ensure complete dissolution. Never sonicate an open vessel containing aromatic amines, as ultrasonic waves generate highly respirable, toxic micro-aerosols.

Spill Response & Disposal Plan

In the event of a spill, immediate and methodical action is required to prevent environmental contamination and personnel exposure.

Spill Cleanup Protocol
  • Solid Spill (Powder): Do not dry-sweep. Dry sweeping aerosolizes the compound. Gently cover the powder with absorbent paper towels lightly dampened with water or a dilute acidic solution (e.g., 1% acetic acid) to protonate the amine, rendering it a water-soluble, less volatile salt. Carefully scoop the material into a hazardous waste container.

  • Liquid Spill (Solvated): Absorb with inert materials (vermiculite, sand, or commercial chemical absorbents). Wash the contaminated surface thoroughly with soap and water, followed by an ethanol wipe.

Waste Disposal
  • Segregation: Dispose of all unused chemical, contaminated consumables (spatulas, gloves, paper towels), and solvated mixtures as Hazardous Organic Waste .

  • Chemical Incompatibilities: Strictly segregate this waste from strong oxidizing agents (e.g., nitric acid, peroxides). Mixing aromatic amines with oxidizers can result in highly exothermic, potentially explosive reactions.

  • Labeling: Label waste containers clearly: "Hazardous Waste: Contains Aromatic Amines (Toxic/Irritant)."

By adhering to these rigorous, causality-driven protocols, laboratories can ensure the safe integration of complex intermediates into their drug development pipelines, maintaining both scientific excellence and uncompromising safety.

References

  • Gheni, S. A., et al. "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines." ACS Chemical Health & Safety 31(1), 8-21, 2023. URL:[Link]

  • Occupational Safety and Health Administration (OSHA). "TRIETHANOLAMINE." Chemical Data Registry. URL:[Link]

Retrosynthesis Analysis

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